VU6010572
Description
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Properties
Molecular Formula |
C20H18FNO3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one |
InChI |
InChI=1S/C20H18FNO3/c1-15(25-18-5-3-2-4-6-18)14-24-19-11-12-22(20(23)13-19)17-9-7-16(21)8-10-17/h2-13,15H,14H2,1H3/t15-/m0/s1 |
InChI Key |
AUMJXOXUSGIUCB-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](COC1=CC(=O)N(C=C1)C2=CC=C(C=C2)F)OC3=CC=CC=C3 |
Canonical SMILES |
CC(COC1=CC(=O)N(C=C1)C2=CC=C(C=C2)F)OC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of VU6010572
A Note to the Reader: Initial inquiry suggested an investigation into the M1 positive allosteric modulator (PAM) properties of VU6010572. However, a comprehensive review of the current scientific literature indicates a different mechanism of action. This guide provides an in-depth analysis of this compound as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3), based on available preclinical research.
Executive Summary
This compound is a potent, selective, and central nervous system (CNS) penetrant small molecule that functions as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).[1][2] It does not bind to the orthosteric site where the endogenous ligand glutamate binds, but rather to an allosteric site, inducing a conformational change in the receptor that reduces its response to glutamate. This modulation of the glutamate system has been investigated for its potential therapeutic effects in neuropsychiatric disorders.[3][4] Preclinical studies have demonstrated its efficacy in animal models of anxiety and depression.[2][4] This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the mechanism of action, pharmacological data, and experimental protocols related to this compound.
Core Mechanism of Action: mGlu3 Negative Allosteric Modulation
This compound exerts its effects by modulating the activity of the mGlu3 receptor, a class C G-protein coupled receptor (GPCR). As a negative allosteric modulator, this compound decreases the receptor's response to glutamate.[1] The mGlu3 receptor is typically coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. By attenuating this signaling cascade, this compound can influence a variety of downstream cellular processes.
The primary mechanism involves this compound binding to a topographically distinct site from the glutamate binding pocket. This binding event induces a conformational change that reduces the affinity and/or efficacy of glutamate at the receptor. The consequence is a dampening of the cellular response to mGlu3 activation.
Figure 1: Signaling pathway of the mGlu3 receptor and modulation by this compound.
Quantitative Pharmacological Data
The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound.
| Parameter | Value | Species | Assay/Method | Reference |
| IC50 | 245 nM | Not Specified | Not Specified | [1][5] |
| In Vivo Efficacy Dose | 3 mg/kg | Rat | Intraperitoneal (i.p.) injection | [1][6] |
Experimental Protocols
The following sections detail the methodologies employed in key preclinical studies of this compound.
In Vivo Behavioral and Molecular Studies in Rats
Objective: To assess the role of mGlu3 signaling in the lasting behavioral and molecular adaptations to predator odor stress.[3][6]
Experimental Workflow:
Figure 2: Experimental workflow for in vivo studies of this compound.
Protocols:
-
Animals: Male Long-Evans rats were used in these studies.[3][6]
-
Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at a dose of 3 mg/kg.[3][6]
-
Predator Odor Exposure: Trimethylthiazoline (TMT), a component of fox feces, was used as the predator odor stressor.[3][6]
-
Behavioral Testing:
-
Context Re-exposure: Assessed freezing and hyperactivity in the environment where the stressor was previously encountered.[3][6]
-
Elevated Zero Maze: Measured anxiety-like behavior by quantifying time spent in the open arms of the maze.[3][6]
-
Acoustic Startle Response: Evaluated startle reactivity and habituation to loud acoustic stimuli.[3][6]
-
-
Molecular Analysis:
Downstream Effects and Therapeutic Implications
Studies have shown that this compound can induce lasting anxiolytic-like behavioral effects.[1][7] For instance, administration of this compound increased the time spent in the open arms of the elevated zero maze, a preclinical indicator of anxiolysis.[3][6]
Furthermore, this compound has been shown to modulate the expression of various glutamate receptor transcripts in different brain regions. In the BNST, this compound increased the expression of GriN2A, GriN2B, and GriN3B, although this effect was prevented by TMT exposure.[7][8] Interestingly, pretreatment with this compound blocked the TMT-induced upregulation of GriN3B in the insular cortex.[3][6] These findings suggest that the therapeutic potential of modulating mGlu3 with this compound may be linked to its ability to alter neuroadaptations in corticolimbic circuits in response to stress.[7][8]
Conclusion
This compound is a valuable research tool for elucidating the role of the mGlu3 receptor in the CNS. The current body of evidence firmly establishes it as a potent and selective mGlu3 negative allosteric modulator. Its demonstrated in vivo activity in preclinical models of neuropsychiatric disorders highlights the potential of mGlu3 modulation as a therapeutic strategy. Future research should continue to explore the detailed molecular interactions of this compound with the mGlu3 receptor and further delineate the downstream signaling pathways and circuit-level effects that mediate its behavioral outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. The effects of predator odor (TMT) exposure and mGlu 3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. targetmol.cn [targetmol.cn]
- 6. The effects of predator odor (TMT) exposure and mGlu3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
In-Depth Technical Guide: VU6010572 as a Negative Allosteric Modulator of mGlu3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of VU6010572, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). This document details its pharmacological properties, experimental protocols for its characterization, and the signaling pathways it modulates.
Core Compound Properties
This compound is a highly central nervous system (CNS) penetrant small molecule that acts as a negative allosteric modulator of the mGlu3 receptor.[1] Allosteric modulation offers a sophisticated mechanism for tuning receptor activity, and NAMs like this compound decrease the functional response to the endogenous agonist, glutamate.
Pharmacological Data
The following table summarizes the key in vitro potency of this compound.
| Parameter | Value | Description |
| IC50 | 245 nM | The half-maximal inhibitory concentration of this compound against mGlu3 receptor activity.[1] |
Mechanism of Action and Signaling Pathway
Metabotropic glutamate receptor 3 is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of mGlu3 by glutamate typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a negative allosteric modulator, this compound binds to a site on the mGlu3 receptor distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate or its ability to activate the downstream signaling cascade, thereby attenuating the inhibitory effect on cAMP production.
mGlu3 Signaling Pathway with NAM Intervention
References
An In-depth Technical Guide to VU6010572: A Selective mGlu3 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU6010572 is a potent, selective, and centrally nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). As a member of the Group II metabotropic glutamate receptors, mGlu3 is implicated in the modulation of glutamatergic neurotransmission and has emerged as a promising therapeutic target for a range of neuropsychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, intended to serve as a resource for researchers in neuroscience and drug development.
Chemical Structure and Physicochemical Properties
This compound is a novel small molecule with a distinct chemical architecture optimized for potency and selectivity at the mGlu3 receptor.
| Property | Value |
| IUPAC Name | 1-(4-fluorophenyl)-5-((1-phenoxypropan-2-yl)oxy)pyridin-2(1H)-one |
| CAS Number | 2126784-39-0 |
| Molecular Formula | C₂₀H₁₈FNO₃ |
| Molecular Weight | 339.36 g/mol |
| SMILES | O=C1C=C(OC--INVALID-LINK--C)C=CN1C3=CC=C(F)C=C3 |
| Appearance | Off-white to light yellow solid |
Pharmacological Properties
This compound functions as a negative allosteric modulator, binding to a site on the mGlu3 receptor distinct from the orthosteric glutamate binding site. This binding event reduces the receptor's response to glutamate.
Potency and Selectivity
This compound exhibits high potency for the mGlu3 receptor and excellent selectivity over other mGlu receptor subtypes.[1]
| Target | IC₅₀ (nM) |
| mGlu3 | 245 |
| mGlu2 | > 30,000 |
| mGlu5 | > 30,000 |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the receptor's response.
Furthermore, this compound has been shown to have no significant off-target effects in a Eurofins radioligand binding panel of 68 G protein-coupled receptors (GPCRs), ion channels, transporters, and nuclear hormone receptors.[1]
In Vivo Efficacy
Preclinical studies in rodent models have demonstrated the therapeutic potential of this compound in anxiety and depression. A single administration of this compound has been shown to produce lasting anxiolytic-like behavioral effects.[2] The compound has also exhibited antidepressant-like effects in behavioral models.[2]
Mechanism of Action and Signaling Pathway
As a Group II mGlu receptor, mGlu3 is coupled to the Gi/o class of G proteins.[3][4] Activation of mGlu3 by glutamate typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[4][5] As a negative allosteric modulator, this compound attenuates this signaling cascade.
Key Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the literature for this compound.
Predator Odor Stress Model
This model is used to induce a state of anxiety and assess the anxiolytic effects of compounds.[2]
-
Animals: Male Long Evans rats.[2]
-
Compound Administration: this compound (3 mg/kg) or vehicle (45% β-cyclodextrin) is administered via intraperitoneal (i.p.) injection 45 minutes prior to stressor exposure.[2]
-
Stressor: 2,5-dihydro-2,4,5-trimethylthiazoline (TMT), a component of fox feces, is used as the predator odor. 10 µL of TMT is applied to a filter paper placed in a metal basket within the exposure chamber.[6][7]
-
Exposure: Rats are placed in the exposure chamber (45.72 × 17.78 × 21.59 cm) for a 10-minute period.[2][7]
-
Behavioral Assessment: Two weeks following the stressor exposure, rats undergo a battery of behavioral tests, including the elevated zero maze and acoustic startle response, to assess lasting behavioral adaptations.[2]
Elevated Zero Maze (EZM)
The EZM is a test of anxiety-like behavior in rodents. The apparatus consists of a circular platform elevated from the floor with two open and two closed quadrants.
-
Apparatus: A circular runway with a diameter and width appropriate for the test species (e.g., rats), elevated above the floor. The runway is divided into four equal quadrants, two of which are enclosed by high walls (closed arms) and two are open (open arms).
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes prior to the test.[8]
-
Each animal is placed in one of the closed quadrants to begin the test.[8]
-
The animal is allowed to freely explore the maze for a 5-10 minute period.[8]
-
An automated tracking system records the time spent in the open and closed quadrants, the number of entries into each quadrant, and the total distance traveled.[8]
-
-
Measures: Anxiolytic effects are indicated by an increase in the time spent in and the number of entries into the open arms.
Acoustic Startle Response (ASR) and Prepulse Inhibition (PPI)
This test measures sensorimotor gating and reactivity to an unexpected loud stimulus, which can be altered in anxiety states.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.[9]
-
Procedure:
-
Animals are placed in the startle chamber and allowed to acclimate for a 5-minute period with background white noise.[9]
-
The test session consists of a series of trials, including:
-
The startle response is measured as the peak amplitude of the animal's movement following the stimulus.
-
-
Measures: Anxiolytic effects can be indicated by changes in the habituation of the startle response over time. Prepulse inhibition, a measure of sensorimotor gating, is calculated as the percentage reduction in the startle response when the pulse is preceded by a prepulse.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound in a preclinical stress model.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the mGlu3 receptor in health and disease. Its high potency, selectivity, and CNS penetrance make it an ideal candidate for in vivo studies aimed at understanding the therapeutic potential of mGlu3 negative allosteric modulation for neuropsychiatric disorders. The data and protocols summarized in this guide provide a solid foundation for researchers to design and execute meaningful experiments with this compound. Further research into the detailed molecular mechanisms and broader therapeutic applications of this compound is warranted.
References
- 1. Multiple roles of Gi/o protein-coupled receptors in control of action potential secretion coupling in pituitary lactotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of predator odor (TMT) exposure and mGlu 3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor 3 - Wikipedia [en.wikipedia.org]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor-mediated signaling in neuroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predator Odor Stressor, 2,3,5-trimethyl-3-thiazoline (TMT): Assessment of stress reactive behaviors during an animal model of traumatic stress in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predator Odor Stressor, 2,3,5-Trimethyl-3-Thiazoline (TMT): Assessment of Stress Reactive Behaviors During an Animal Model of Traumatic Stress in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. admescope.com [admescope.com]
VU6010572 (CAS RN: 2126784-39-0): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6010572 is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).[1][2] As a member of the Group II metabotropic glutamate receptors, mGlu3 is implicated in the modulation of glutamatergic neurotransmission and has emerged as a promising therapeutic target for neuropsychiatric disorders. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, pharmacological data, and detailed experimental protocols.
Chemical and Physical Properties
This compound is an N-aryl phenoxyethoxy pyridinone derivative.[2] Its chemical structure and properties are summarized in the table below.
| Property | Value |
| CAS Number | 2126784-39-0 |
| Molecular Formula | C₂₀H₁₈FNO₃ |
| Molecular Weight | 339.36 g/mol |
| Appearance | Off-white to light yellow solid |
| SMILES | O=C1C=C(OC--INVALID-LINK--C)C=CN1C3=CC=C(F)C=C3 |
Pharmacological Data
This compound demonstrates high potency and selectivity for the mGlu3 receptor. Its pharmacological profile is detailed in the tables below, summarizing key in vitro and in vivo findings.
In Vitro Pharmacology
| Parameter | Value | Species | Assay Description |
| IC₅₀ | 245 nM | Rat | Negative allosteric modulation of mGlu3R in HEK293 cells, measured as a decrease in glutamate-induced calcium mobilization.[1] |
| Selectivity | >30 µM (IC₅₀) vs. mGlu2 | Rat | As above.[2] |
Pharmacokinetics
| Parameter | Value | Species |
| Brain:Plasma Ratio (Kp) | 1.2 | Rat |
| Unbound Brain:Plasma Ratio (Kp,uu) | 0.40 | Rat |
In Vivo Efficacy
| Model | Dosing | Species | Key Findings |
| Tail Suspension Test | 3 mg/kg, i.p. | Mouse | Demonstrated antidepressant-like effects.[2] |
| Predator Odor (TMT) Stress | 3 mg/kg, i.p. | Rat | Produced lasting anxiolytic-like behavioral effects; prevented stress-induced increases in Grin3b mRNA expression in the insular cortex and BNST.[3] |
Mechanism of Action & Signaling Pathway
This compound acts as a negative allosteric modulator at the mGlu3 receptor. mGlu3 is a Gi/o-coupled G-protein coupled receptor (GPCR) whose activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a NAM, this compound does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site, reducing the affinity and/or efficacy of glutamate. This leads to a disinhibition of adenylyl cyclase, thereby increasing cAMP production and activating downstream signaling cascades, such as the protein kinase A (PKA) pathway. This can, in turn, influence the transcription of various genes, including those encoding for subunits of other glutamate receptors like the NMDA receptor.
Caption: Proposed signaling pathway for this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound has been described by Engers et al. and involves a four-step sequence.[2] For the detailed synthetic scheme and characterization data, please refer to the original publication: ACS Medicinal Chemistry Letters, 2017, 8(9), 925-930.[2]
In Vivo Behavioral Assessment: Predator Odor Stress Model
This protocol is adapted from Tyler et al. (2021).[3]
-
Animals: Male Long-Evans rats are used.
-
Compound Administration: this compound is dissolved in 45% β-cyclodextrin to a concentration of 1.5 mg/mL. A dose of 3 mg/kg is administered via intraperitoneal (i.p.) injection at a volume of 2 mL/kg. The vehicle control is an equal volume of 45% β-cyclodextrin.[3][4]
-
Pre-treatment: Following injection, rats are returned to their home cage for a 45-minute pre-treatment period.[3]
-
Predator Odor Exposure: Rats are placed in a test chamber containing the predator odor 2,5-dihydro-2,4,5-trimethylthiazoline (TMT). Stress-reactive behaviors are recorded and analyzed.[3]
-
Post-Stressor Behavioral Testing: Two weeks after the stressor exposure, a battery of behavioral tests is conducted, including context re-exposure, elevated zero maze (ZM), and acoustic startle response (ASR), to assess lasting behavioral adaptations.[3]
Gene Expression Analysis by RT-PCR
This protocol is adapted from Tyler et al. (2021).[3]
-
Tissue Collection: Following behavioral testing, brain regions of interest (e.g., insular cortex, bed nucleus of the stria terminalis - BNST) are dissected.
-
RNA Extraction: Total RNA is extracted from the tissue samples using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using reverse transcriptase.
-
Quantitative PCR (qPCR): qPCR is performed using primers specific for the genes of interest (e.g., Grm3, Grm5, Grin2a, Grin2b, Grin2c, Grin3a, Grin3b) and a housekeeping gene (e.g., β-actin) for normalization.
-
Data Analysis: Relative gene expression is calculated using the comparative Ct (ΔΔCt) method.
References
The Role of VU6010572 in Neuropsychiatric Disorder Research: A Technical Guide
An In-depth Examination of a Selective mGlu3 Negative Allosteric Modulator
This technical guide provides a comprehensive overview of VU6010572, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3), for researchers, scientists, and drug development professionals. This document details the compound's pharmacological profile, its application in preclinical models of neuropsychiatric disorders, and the underlying signaling pathways.
Core Compound Profile
This compound is a potent and selective antagonist of the mGlu3 receptor, a G-protein coupled receptor implicated in the pathophysiology of various neuropsychiatric conditions, including schizophrenia and anxiety disorders. Its mechanism of action as a NAM allows for a nuanced modulation of glutamatergic neurotransmission, offering a promising therapeutic avenue.
Pharmacological Properties
A defining characteristic of this compound is its high selectivity for the mGlu3 receptor. This selectivity minimizes off-target effects, a crucial aspect for a centrally acting therapeutic agent.
| Property | Value | Reference |
| Mechanism of Action | Negative Allosteric Modulator (NAM) of mGlu3 Receptor | [1] |
| IC50 for mGlu3 | 245 nM | [2] |
| Selectivity | High selectivity over mGlu2 and mGlu5 receptors (IC50 > 30 µM) | [3] |
| CNS Penetrance | High | [2] |
Preclinical Research Applications in Neuropsychiatric Models
This compound has been investigated in several preclinical models relevant to neuropsychiatric disorders, particularly those involving stress, anxiety, and cognitive deficits.
Stress and Anxiety Models
A significant body of research has utilized a predator odor (trimethylthiazoline, TMT) exposure model in rodents to investigate the anxiolytic potential of this compound.
In these studies, rodents are exposed to TMT, a component of fox feces, which induces innate fear and anxiety-like behaviors. This compound is administered prior to or after the stressor to assess its effects on the acquisition and expression of fear memory and anxiety.
| Parameter | Details | Reference |
| Animal Model | Male Long-Evans rats | [3] |
| Stress Paradigm | Predator odor (TMT) exposure | [3] |
| This compound Dose | 3 mg/kg | [2][3] |
| Route of Administration | Intraperitoneal (i.p.) | [2][3] |
| Vehicle | 45% β-cyclodextrin | [3] |
| Key Behavioral Assays | Elevated Zero Maze (EZM), Acoustic Startle Response (ASR) | [3] |
-
Pre-treatment with this compound prevented the context-dependent freezing response when re-exposed to the TMT-paired environment, suggesting an impairment of fear memory consolidation.[1]
-
This compound increased the time spent in the open arms of the elevated zero maze and enhanced habituation to the acoustic startle response, indicative of anxiolytic-like effects.[4]
-
The compound also demonstrated antidepressant-like effects in the tail suspension test.[3]
Schizophrenia and Cognitive Deficit Models
The glutamatergic system, particularly NMDA receptor hypofunction, is a key focus in schizophrenia research. Animal models using NMDA receptor antagonists like phencyclidine (PCP) are employed to mimic the cognitive deficits and psychotic symptoms of the disorder.[5][6][7] While direct studies of this compound in PCP-induced models of schizophrenia are still emerging, the known interactions between mGlu3 and NMDA receptor pathways suggest its potential therapeutic relevance.[8]
The Novel Object Recognition (NOR) task is a widely used assay to assess cognitive function, particularly recognition memory, in rodents.[9][10] This test is sensitive to the cognitive impairments induced by PCP.[11]
Signaling Pathways and Mechanism of Action
This compound exerts its effects by modulating the signaling cascade downstream of the mGlu3 receptor. As a Gi/o-coupled receptor, mGlu3 activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[12][13]
Figure 1: Simplified mGlu3 Receptor Signaling Pathway.
By acting as a NAM, this compound attenuates the inhibitory effect of glutamate on adenylyl cyclase, leading to a relative increase in cAMP levels and subsequent modulation of downstream signaling pathways.
Furthermore, research indicates crosstalk between mGlu3 and other receptor systems, including mGlu5 and NMDA receptors.[8] The functional interaction with mGlu5 receptors, which are coupled to Gq and phospholipase C, adds another layer of complexity to the effects of mGlu3 modulation. There is also evidence for G-protein independent signaling pathways associated with metabotropic glutamate receptors, involving protein tyrosine kinases.[14]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key behavioral assays used in the evaluation of this compound.
Elevated Zero Maze (EZM)
The EZM is used to assess anxiety-like behavior in rodents. The apparatus consists of a circular runway with alternating open and closed sections, elevated from the ground.
Figure 2: Experimental Workflow for the Elevated Zero Maze.
Novel Object Recognition (NOR)
The NOR test evaluates recognition memory. The test leverages the innate tendency of rodents to explore novel objects more than familiar ones.
Figure 3: Experimental Workflow for the Novel Object Recognition Test.
Future Directions and Conclusion
This compound represents a valuable pharmacological tool for dissecting the role of the mGlu3 receptor in the complex neurobiology of psychiatric disorders. Its high selectivity and central nervous system availability make it a superior probe compared to less selective group II mGlu receptor antagonists.
Future research should focus on:
-
Elucidating the precise downstream signaling events, including potential G-protein independent pathways, that mediate the behavioral effects of this compound.
-
Investigating the efficacy of this compound in a broader range of animal models of neuropsychiatric disorders, particularly those modeling the cognitive and negative symptoms of schizophrenia.
-
Exploring the therapeutic potential of mGlu3 NAMs in combination with other pharmacological agents.
References
- 1. The effects of predator odor (TMT) exposure and mGlu 3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neuroleptics ameliorate phencyclidine-induced impairments of short-term memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of predator odor (TMT) exposure and mGlu3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand binding profile of the rat metabotropic glutamate receptor mGluR3 expressed in a transfected cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Environmental enrichment ameliorates phencyclidine-induced cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of repeated treatment of phencyclidine on cognition and gene expression in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional partnership between mGlu3 and mGlu5 metabotropic glutamate receptors in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. b-neuro.com [b-neuro.com]
- 10. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Emerging Role of Metabotropic Glutamate Receptors in the Pathophysiology of Chronic Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Metabotropic Glutamate Receptors in the Trafficking of Ionotropic Glutamate and GABAA Receptors at Central Synapses - PMC [pmc.ncbi.nlm.nih.gov]
Anxiolytic-Like Effects of VU6010572: A Preclinical Technical Overview
Introduction
Dysregulation of the glutamatergic system is increasingly implicated in the pathophysiology of stress-related neuropsychiatric disorders, including anxiety.[1] Metabotropic glutamate (mGlu) receptors, which modulate excitatory neurotransmission, have emerged as promising therapeutic targets.[1] VU6010572 is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). This document provides a technical overview of the preclinical studies evaluating the anxiolytic-like properties of this compound, with a focus on its effects in a predator odor stress model. The data presented herein are primarily derived from studies on male Long-Evans rats.
Mechanism of Action
This compound functions as a negative allosteric modulator of the mGlu3 receptor. Unlike orthosteric antagonists that directly block the glutamate binding site, NAMs bind to a distinct allosteric site on the receptor. This binding event reduces the affinity and/or efficacy of the endogenous ligand, glutamate, thereby attenuating receptor signaling. The modulation of mGlu3 signaling by this compound is believed to underlie its therapeutic potential in neuropsychiatric disorders.
Preclinical Experimental Protocols
The anxiolytic-like effects of this compound were evaluated using a predator odor stress model followed by a battery of behavioral tests.
1. Animal Model:
2. Drug Administration:
-
Compound: this compound, mGlu3 Negative Allosteric Modulator.[1]
-
Timing: Administered 45 minutes prior to stressor exposure.[1]
3. Predator Odor Stress Protocol (TMT Exposure):
-
Stressor: 2,5-dihydro-2,4,5-trimethylthiazoline (TMT), a synthetically derived component of fox odor, serves as an innate stressor.[1]
-
Procedure: Rats were administered either vehicle or this compound (3 mg/kg, i.p.) and returned to their home cage. After 45 minutes, they were exposed to the TMT stressor.[1]
4. Behavioral Testing Battery:
-
A washout period of two weeks followed the initial stressor exposure before behavioral tests were conducted.[1][2]
-
The sequence of tests was: Context Re-exposure, Elevated Zero Maze (ZM), and Acoustic Startle Response (ASR).[1][2]
5. Elevated Zero Maze (ZM):
-
Apparatus: A circular platform elevated above the floor, consisting of alternating open and closed sections.
-
Principle: This test assesses anxiety-like behavior by measuring the rodent's willingness to explore the open, more "dangerous" sections versus the enclosed, "safer" sections. Anxiolytic compounds typically increase the time spent in and the number of entries into the open sections.
-
Parameters Measured: Percentage of time spent in the open arms of the maze.[1]
6. Acoustic Startle Response (ASR):
-
Apparatus: A chamber equipped to deliver auditory stimuli (startle-inducing tones) and measure the whole-body startle response of the animal.
-
Principle: This test measures hyperarousal and habituation to a startling stimulus. An initial strong startle response that diminishes with repeated stimuli (habituation) is considered a normal adaptive response.
-
Parameters Measured: Habituation to the acoustic startle response.[3]
Preclinical Efficacy Data
This compound demonstrated significant anxiolytic-like effects in behavioral assays conducted two weeks after a single administration prior to stress exposure, indicating a lasting therapeutic effect.[3]
Table 1: Elevated Zero Maze (ZM) Results
| Treatment Group | Measured Parameter | Outcome | Statistical Significance |
| This compound | % Time in Open Arms | Increased | F(1, 40) = 6.19, p=0.01, η²=0.13[1] |
Notably, the effect of this compound on increasing time spent in the open arms was independent of whether the animals were exposed to the TMT stressor, suggesting a general anxiolytic-like effect.[1][2]
Table 2: Acoustic Startle Response (ASR) Results
| Treatment Group | Measured Parameter | Outcome |
| This compound | Habituation to ASR | Increased/Promoted |
The administration of this compound two weeks prior to testing resulted in greater habituation of the arousal response in the ASR test.[3]
Molecular and Neuroanatomical Correlates
The anxiolytic-like effects of this compound are associated with lasting molecular adaptations in key brain regions involved in stress and anxiety, namely the insular cortex and the bed nucleus of the stria terminalis (BNST).[1][2]
-
TMT Stress Effects: In vehicle-treated rats, TMT exposure led to an increased expression of several glutamate receptor transcripts in the insular cortex, including mGlu receptors (Grm3, Grm5) and NMDA receptor subunits (GriN2A, GriN2B, GriN2C, GriN3A, GriN3B).[1][2] In the BNST, TMT increased the expression of GriN2B and GriN3B.[1]
-
This compound Intervention: Pre-treatment with this compound blocked the stress-induced upregulation of the NMDA receptor subunit GriN3B in both the insular cortex and the BNST.[1][2]
-
This compound Effects in Controls: In non-stressed control animals, this compound upregulated the expression of GriN2A, GriN2B, GriN3B, and Grm2 in the BNST.[1]
These findings suggest that mGlu3 receptor signaling is critically involved in mediating some of the lasting molecular changes induced by predator odor stress.[1] By modulating these adaptations, this compound exerts its anxiolytic-like effects.
Preclinical data strongly suggest that the mGlu3 NAM, this compound, possesses significant anxiolytic-like properties. A single administration was shown to produce lasting behavioral effects, such as increased exploration in the elevated zero maze and enhanced habituation in the acoustic startle response test, two weeks after administration.[3] These behavioral outcomes are linked to the compound's ability to prevent stress-induced changes in glutamate receptor gene expression in brain regions critical for anxiety processing.[1] These findings implicate mGlu3 receptor signaling in the long-term adaptations to stress and highlight the therapeutic potential of this compound as a novel treatment for anxiety disorders.[1][3]
References
- 1. The effects of predator odor (TMT) exposure and mGlu 3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of predator odor (TMT) exposure and mGlu3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
The Role of VU6010572 in Stress Adaptation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stress-related neuropsychiatric disorders are characterized by dysregulated glutamatergic neurotransmission. The metabotropic glutamate receptor 3 (mGlu3) has emerged as a promising therapeutic target for modulating these maladaptive changes. VU6010572, a potent and selective negative allosteric modulator (NAM) of the mGlu3 receptor, has shown significant efficacy in preclinical models of stress and anxiety. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its role in stress adaptation, and detailed experimental protocols for its evaluation. Quantitative data from key studies are summarized, and the underlying signaling pathways are visualized to facilitate a comprehensive understanding of this compound for research and drug development purposes.
Introduction: Targeting Glutamatergic Dysregulation in Stress
Stress can induce lasting adaptations in neural circuits, contributing to the pathophysiology of various neuropsychiatric disorders.[1] The glutamatergic system, the primary excitatory neurotransmitter system in the brain, is highly sensitive to stress.[2] Metabotropic glutamate receptors (mGluRs), a family of G-protein coupled receptors, play a crucial role in modulating synaptic plasticity and neuronal excitability.[3] Group II mGluRs, which include mGlu2 and mGlu3, are coupled to Gi/o proteins and their activation generally leads to an inhibition of adenylyl cyclase and a reduction in neurotransmitter release.[4]
The mGlu3 receptor is of particular interest as it is expressed both presynaptically, where it regulates glutamate release, and postsynaptically, as well as on glial cells.[3][5] Evidence suggests that activation of mGlu3 signaling during a stressful event may contribute to the lasting maladaptive changes in corticolimbic circuitry.[6] Therefore, blocking mGlu3 activation during a stressor presents a potential therapeutic strategy to prevent the development of stress-related pathology.
This compound is a potent and selective mGlu3 negative allosteric modulator (NAM) that is highly central nervous system (CNS) penetrant.[2] As a NAM, this compound does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to an allosteric site on the receptor, changing the receptor's conformation and reducing its response to glutamate. This allows for a more nuanced modulation of receptor activity compared to direct antagonists.
This guide will delve into the preclinical data supporting the role of this compound in stress adaptation, with a focus on a key study utilizing a predator odor stress model in rats.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by negatively modulating the mGlu3 receptor. The canonical signaling pathway for mGlu3 involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[4] This can influence the activity of various downstream effectors, including protein kinase A (PKA) and the transcription factor CREB.[4]
In the context of stress adaptation, a critical aspect of mGlu3 signaling appears to be its interaction with the N-methyl-D-aspartate (NMDA) receptor system. Studies have shown that stress can lead to alterations in the expression of different NMDA receptor subunits, which in turn affects synaptic plasticity and neuronal function.[7] The administration of this compound has been shown to prevent or reverse stress-induced changes in the expression of specific NMDA receptor subunit genes, particularly GriN2B and GriN3B.[1][7]
The proposed signaling pathway suggests that by inhibiting mGlu3 receptor activation during a stressor, this compound prevents the downstream signaling cascade that leads to the upregulation of these specific NMDA receptor subunits. This modulation of NMDA receptor composition is thought to underlie the behavioral effects of this compound on stress adaptation.
Quantitative Data from Preclinical Studies
The primary data on the role of this compound in stress adaptation comes from a study using the predator odor (trimethylthiazoline - TMT) exposure model in male Long Evans rats.[1][7] The following tables summarize the key quantitative findings from this research.
Table 1: Behavioral Effects of this compound in the Predator Odor Stress Model
| Behavioral Test | Treatment Group | Key Finding |
| Context Re-exposure | TMT + Vehicle | Increased freezing and hyperactivity upon re-exposure to the TMT context. |
| TMT + this compound (3 mg/kg) | Prevented the context-induced freezing response. [1] | |
| Elevated Zero Maze | Vehicle + this compound | Increased time spent in the open arms , indicative of an anxiolytic-like effect.[7] |
| TMT + this compound | Increased time spent in the open arms, regardless of prior stressor exposure.[7] | |
| Acoustic Startle | Vehicle + this compound | Increased habituation to the acoustic startle response , suggesting anxiolytic-like properties.[7] |
| TMT + this compound | Increased habituation to the acoustic startle response, independent of prior stress.[7] |
Table 2: Gene Expression Changes in Response to TMT and this compound
| Brain Region | Treatment Group | Gene | Change in Expression |
| Insular Cortex | TMT + Vehicle | Grm3, Grm5 | Increased |
| GriN2A, GriN2B, GriN2C | Increased | ||
| GriN3A, GriN3B | Increased | ||
| TMT + this compound (3 mg/kg) | GriN3B | Blocked the TMT-induced upregulation. [7] | |
| BNST | TMT + Vehicle | GriN2B, GriN3B | Increased |
| TMT + this compound (3 mg/kg) | GriN2B, GriN3B | Decreased expression compared to the TMT + Vehicle group , reversing the stress effect.[7] | |
| Vehicle + this compound | GriN2A, GriN2B, GriN3B | Upregulated | |
| Grm2 | Upregulated |
BNST: Bed Nucleus of the Stria Terminalis
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the key study investigating this compound in the predator odor stress model.[1]
Drug Preparation and Administration
-
Compound: this compound
-
Synthesis: Synthesized according to the procedure described by [reference to be inserted once found].[1]
-
Vehicle: 45% β-cyclodextrin in sterile water.[1]
-
Concentration: A 1.5 mg/mL solution is prepared.[1]
-
Dose: 3 mg/kg.[1]
-
Route of Administration: Intraperitoneal (i.p.) injection at a volume of 2 mL/kg.[1]
-
Pre-treatment Time: Administered 45 minutes prior to the experimental procedure.[2]
Predator Odor (TMT) Exposure
-
Apparatus: A well-ventilated test chamber (e.g., 45.72 cm × 17.78 cm × 21.59 cm).[2]
-
Procedure:
-
Rats are injected with this compound (3 mg/kg, i.p.) or vehicle 45 minutes prior to TMT exposure.[2]
-
A piece of filter paper with 2,5-dihydro-2,4,5-trimethylthiazoline (TMT) is placed in the test chamber.
-
Rats are individually placed in the chamber for a specified duration (e.g., 15 minutes).
-
Behaviors such as freezing, digging, and avoidance are recorded and scored.
-
Context Re-exposure
-
Timeline: Conducted two weeks (14 days) following the initial TMT exposure.[1]
-
Procedure:
-
Rats are returned to the same test chambers used for TMT exposure, but without the TMT odor.
-
Behavior is recorded for a set period (e.g., 15 minutes).
-
Freezing behavior and locomotor activity are quantified.
-
Elevated Zero Maze (EZM)
-
Apparatus: A circular runway elevated above the floor, with two open and two enclosed quadrants of equal size.
-
Procedure:
-
Rats are placed in one of the enclosed quadrants to begin the test.
-
The animal is allowed to explore the maze for a defined period (e.g., 5 minutes).
-
An automated tracking system records the time spent in the open and closed quadrants, as well as the number of entries into each.
-
Real-Time Polymerase Chain Reaction (RT-PCR)
-
Tissue Collection: Following behavioral testing, rats are euthanized, and the insular cortex and bed nucleus of the stria terminalis (BNST) are dissected.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the tissue, and cDNA is synthesized using a reverse transcription kit.
-
RT-PCR: Quantitative PCR is performed using primers specific for the genes of interest (e.g., Grm3, Grm5, GriN2A, GriN2B, GriN2C, GriN3A, GriN3B) and a housekeeping gene for normalization.
-
Data Analysis: Gene expression changes are calculated relative to the control group.
Discussion and Future Directions
The preclinical evidence strongly suggests that this compound, by negatively modulating the mGlu3 receptor, can prevent the development of lasting behavioral and molecular adaptations to stress. Its ability to block stress-induced contextual fear and its anxiolytic-like properties in the elevated zero maze and acoustic startle tests highlight its therapeutic potential for stress-related disorders.
The modulation of NMDA receptor subunit gene expression, particularly the prevention of stress-induced GriN3B upregulation, provides a potential molecular mechanism for the observed behavioral effects. This suggests that this compound may exert its therapeutic action by maintaining or restoring the appropriate balance of synaptic plasticity in corticolimbic circuits that are dysregulated by stress.
For drug development professionals, this compound represents a promising lead compound. Its allosteric mechanism of action offers potential advantages in terms of safety and tolerability. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: A comprehensive characterization of the pharmacokinetic profile, including half-life, clearance, and brain receptor occupancy, is essential for optimizing dosing regimens and predicting clinical efficacy.
-
Efficacy in a Broader Range of Stress Models: Evaluating this compound in other models of stress, such as chronic unpredictable stress or social defeat, would provide a more complete picture of its therapeutic potential.
-
Elucidation of Downstream Signaling: Further investigation into the precise molecular pathways linking mGlu3 inhibition to the regulation of NMDA receptor gene expression will provide a more detailed understanding of its mechanism of action.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate for the treatment of stress-related neuropsychiatric disorders. Its selective negative allosteric modulation of the mGlu3 receptor offers a novel approach to correcting the glutamatergic dysregulation that underlies maladaptive responses to stress. The data presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound and other mGlu3 NAMs.
References
- 1. The effects of predator odor (TMT) exposure and mGlu 3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. The effects of predator odor (TMT) exposure and mGlu3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating mGlu3 Receptor Signaling with VU6010572: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabotropic glutamate receptor 3 (mGlu3) and the use of VU6010572 as a selective negative allosteric modulator (NAM) to investigate its signaling pathways. This document includes quantitative data, detailed experimental protocols, and visualizations to facilitate the study of mGlu3 in various research and drug development contexts.
Introduction to mGlu3 Receptor Signaling
The metabotropic glutamate receptor 3 (mGlu3) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and plasticity in the central nervous system. As a member of the group II mGlu receptors, mGlu3 is typically coupled to the Gi/o signaling pathway.[1] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (camp) levels.[2]
Beyond its canonical pathway, mGlu3 signaling is multifaceted, involving interactions with other signaling cascades and receptors. Notably, mGlu3 can modulate the phosphatidylinositol-3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[3][4] Furthermore, mGlu3 has been shown to functionally interact with the mGlu5 receptor, another glutamate receptor subtype, influencing its signaling outputs.[5]
This compound: A Selective mGlu3 Negative Allosteric Modulator
This compound is a potent and selective negative allosteric modulator (NAM) of the mGlu3 receptor.[6][7] As a NAM, it binds to an allosteric site on the receptor, distinct from the glutamate binding site, and reduces the receptor's response to agonist stimulation. Its high selectivity and central nervous system (CNS) penetrance make it a valuable tool for elucidating the physiological and pathological roles of mGlu3.[6]
Quantitative Pharmacological Data
The following tables summarize the key pharmacological parameters of this compound.
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 245 nM | HEK293 | Calcium Mobilization | [6] |
| Receptor Subtype | IC50 | Reference |
| mGlu3 | 245 nM | [7] |
| mGlu2 | > 30 µM | [7] |
| mGlu5 | > 30 µM | [7] |
A Eurofins radioligand binding panel of 68 GPCRs, ion channels, transporters, and nuclear hormone receptors showed no significant off-target effects for this compound.[7]
| Parameter | Value | Species | Administration | Reference |
| In vivo Dose | 3 mg/kg | Rat | Intraperitoneal (i.p.) | [7] |
Key Signaling Pathways of the mGlu3 Receptor
Activation of the mGlu3 receptor initiates a cascade of intracellular events. The canonical pathway involves the inhibition of cAMP production. However, emerging evidence points to a broader signaling network.
Canonical Gi/o Signaling Pathway
Caption: Canonical Gi/o signaling pathway of the mGlu3 receptor.
Modulation of MAPK/ERK and PI3K/Akt Pathways
The mGlu3 receptor can also influence the activity of the MAPK/ERK and PI3K/Akt signaling pathways, which are critical for cell survival, proliferation, and differentiation. The precise mechanisms of this regulation are context-dependent and are an active area of research.
Caption: mGlu3 receptor modulation of downstream signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate mGlu3 receptor signaling with this compound.
Measurement of cAMP Levels using the GloSensor™ Assay
This protocol describes the use of the Promega GloSensor™ cAMP Assay to measure changes in intracellular cAMP levels in response to mGlu3 receptor modulation in Chinese Hamster Ovary (CHO) cells stably expressing the receptor.
Materials:
-
CHO cells stably expressing the human mGlu3 receptor and the pGloSensor™-22F cAMP Plasmid
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
CO2-independent medium
-
GloSensor™ cAMP Reagent (Promega)
-
This compound
-
mGlu3 receptor agonist (e.g., Glutamate, LY379268)
-
384-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Culture: Maintain CHO-mGlu3-GloSensor cells in DMEM with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: Seed the cells in 384-well plates at a density of 20,000 cells per well and incubate overnight.
-
Reagent Preparation: On the day of the assay, prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions in CO2-independent medium.
-
Compound Preparation: Prepare serial dilutions of this compound and the mGlu3 agonist in CO2-independent medium.
-
Assay Protocol: a. Remove the culture medium from the wells. b. Add 20 µL of the GloSensor™ cAMP Reagent to each well and incubate for 2 hours at room temperature, protected from light. c. To determine the effect of this compound, add 5 µL of the desired concentration of this compound to the wells and incubate for 15 minutes. d. Add 5 µL of the mGlu3 agonist at a concentration that elicits a submaximal response (e.g., EC20) to all wells, including those with this compound. e. Measure luminescence immediately using a luminometer, taking readings every 1-2 minutes for 15-20 minutes.
-
Data Analysis: The decrease in the agonist-induced cAMP signal in the presence of this compound is indicative of its negative allosteric modulatory activity. Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Caption: Workflow for the GloSensor™ cAMP assay.
Electrophysiological Recording of mGlu3-mediated Long-Term Depression (LTD)
This protocol details the procedure for whole-cell patch-clamp recordings in acute prefrontal cortex (PFC) slices to investigate the effect of this compound on mGlu3-mediated LTD.
Materials:
-
Adult male C57BL/6J mice
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose, saturated with 95% O2/5% CO2.
-
Intracellular solution containing (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, and 0.4 Na-GTP (pH adjusted to 7.25 with KOH).
-
Vibratome
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
This compound
-
mGlu2/3 receptor agonist (e.g., LY379268)
Procedure:
-
Slice Preparation: a. Anesthetize the mouse and perfuse transcardially with ice-cold aCSF. b. Rapidly dissect the brain and prepare 300 µm coronal slices of the PFC using a vibratome in ice-cold aCSF. c. Transfer slices to a holding chamber with aCSF at 32°C for 30 minutes, then maintain at room temperature.
-
Recording: a. Transfer a slice to the recording chamber and perfuse with aCSF at 2-3 mL/min. b. Establish a whole-cell patch-clamp recording from a layer V pyramidal neuron in the PFC. c. Record baseline excitatory postsynaptic currents (EPSCs) evoked by a stimulating electrode placed in layer II/III for at least 10 minutes.
-
LTD Induction and Drug Application: a. To induce mGlu3-LTD, bath-apply an mGlu2/3 agonist (e.g., 100 nM LY379268) for 10 minutes. b. To test the effect of this compound, pre-incubate the slice with this compound (e.g., 1 µM) for 20 minutes before and during the application of the agonist. c. Wash out the drugs and continue recording EPSCs for at least 40 minutes.
-
Data Analysis: Normalize the EPSC amplitude to the baseline. A persistent reduction in the EPSC amplitude following agonist application indicates LTD. Compare the magnitude of LTD in the presence and absence of this compound to determine its inhibitory effect.
Western Blot Analysis of MAPK/ERK and PI3K/Akt Pathway Activation
This protocol describes the use of Western blotting to assess the phosphorylation status of ERK and Akt, as a measure of their activation, in response to mGlu3 receptor modulation.
Materials:
-
Primary neuronal cultures or brain tissue homogenates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: a. Treat neuronal cells or tissue with an mGlu3 agonist in the presence or absence of this compound for the desired time. b. Lyse the cells or tissue in ice-cold RIPA buffer. c. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample and separate by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: a. To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK1/2).
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated protein relative to the total protein. Compare the phosphorylation levels across different treatment conditions.
Conclusion
This compound is a highly selective and potent mGlu3 NAM that serves as an invaluable pharmacological tool for dissecting the complex signaling pathways regulated by the mGlu3 receptor. The experimental protocols detailed in this guide provide a framework for researchers to investigate the role of mGlu3 in health and disease, paving the way for the development of novel therapeutics targeting this important receptor.
References
- 1. Western Blotting for Neuronal Proteins [protocols.io]
- 2. promega.com [promega.com]
- 3. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The effects of predator odor (TMT) exposure and mGlu 3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PMC [pmc.ncbi.nlm.nih.gov]
VU6010572: A Technical Guide to CNS Penetrance and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6010572 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). Its ability to penetrate the central nervous system (CNS) is a critical attribute for its potential as a research tool and therapeutic agent for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the available data on the CNS penetrance and bioavailability of this compound, including quantitative data, experimental methodologies, and relevant signaling pathways.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound, demonstrating its CNS penetrance.
Table 1: In Vivo CNS Penetrance of this compound in Rats
| Parameter | Value |
| Brain-to-Plasma Ratio (Kp) | 1.2[1][2][3] |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.40[1][2][3] |
Table 2: In Vivo Brain Exposure of this compound in Mice
| Dose (i.p.) | Total Brain Level (µM) | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) |
| 3 mg/kg | ~1.2 | 1.2[1] | 0.27[1] |
Experimental Protocols
While a detailed, step-by-step protocol for the pharmacokinetic studies of this compound is not fully available in the primary literature, the following methodology is based on the information provided in the discovery publication by Engers et al. and standard practices in the field.
In Vivo CNS Penetrance Study in Rats
-
Animal Model: Male Sprague-Dawley rats were likely used, as is common for such studies.
-
Compound Administration: this compound was likely administered via intraperitoneal (i.p.) injection. The vehicle used in related in vivo studies was 45% β-cyclodextrin.
-
Dosing: A specific dose would have been administered to the rats.
-
Sample Collection: At a predetermined time point post-dose (e.g., 1 hour), blood and brain samples were collected. Blood was likely processed to obtain plasma.
-
Sample Analysis: The concentrations of this compound in plasma and brain homogenates were determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation of Kp and Kp,uu:
-
The brain-to-plasma ratio (Kp) was calculated as the total concentration of this compound in the brain divided by the total concentration in the plasma.
-
To determine the unbound brain-to-plasma ratio (Kp,uu), the fraction of unbound drug in the brain (fu,brain) and plasma (fu,plasma) would have been measured, likely through equilibrium dialysis. The Kp,uu is then calculated using the following formula: Kp,uu = Kp * (fu,plasma / fu,brain).
-
Signaling Pathways and Experimental Workflows
mGlu3 Receptor Signaling Pathway
This compound acts as a negative allosteric modulator of the mGlu3 receptor. This receptor is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through an inhibitory G-protein (Gi/o). The binding of an agonist to the mGlu3 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). This compound, as a NAM, does not directly compete with the agonist but binds to a different site on the receptor, reducing the receptor's response to the agonist.
References
- 1. Design and Synthesis of N-Aryl Phenoxyethoxy Pyridinones as Highly Selective and CNS Penetrant mGlu3 NAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Synthesis of N-Aryl Phenoxyethoxy Pyridinones as Highly Selective and CNS Penetrant mGlu3 NAMs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of VU6010572 in Rats
These application notes provide a detailed protocol for the in vivo administration of VU6010572, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3), in rats. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable research tool for investigating the physiological roles of the mGlu3 receptor in the central nervous system. It has been shown to be highly CNS penetrant and has demonstrated efficacy in preclinical models of anxiety.[1][2] Proper preparation and administration of this compound are critical for obtaining reliable and reproducible results in in vivo studies.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the in vivo administration of this compound in rats based on published studies.
| Parameter | Value | Reference |
| Dosage | 3 mg/kg | [1][2][3][4] |
| Administration Route | Intraperitoneal (i.p.) | [1][2][3] |
| Vehicle | 45% β-cyclodextrin in saline | [3] |
| Dosing Solution Concentration | 1.5 mg/mL | [1] |
| Injection Volume | 2 mL/kg | [1] |
| Pre-treatment Time | 45 minutes prior to behavioral testing | [1][3] |
| Animal Model | Male, Long Evans rats | [3][4] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the preparation of the dosing solution and the administration of this compound to rats.
Materials
-
This compound (powder)
-
β-cyclodextrin
-
Sterile 0.9% saline
-
Sterile conical tubes (15 mL and 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Magnetic stirrer and stir bar
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25G or similar)
-
Analytical balance
-
Weighing paper
Dosing Solution Preparation (1.5 mg/mL)
This protocol is for the preparation of a 1.5 mg/mL solution of this compound in a 45% β-cyclodextrin vehicle.
-
Prepare the 45% β-cyclodextrin Vehicle:
-
Weigh 4.5 g of β-cyclodextrin.
-
Add the β-cyclodextrin to a 15 mL sterile conical tube.
-
Add sterile 0.9% saline to a final volume of 10 mL.
-
Vortex vigorously for 5-10 minutes until the β-cyclodextrin is fully dissolved. Gentle warming or brief sonication can aid in dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Prepare the this compound Dosing Solution:
-
Weigh the required amount of this compound. For example, to prepare 10 mL of a 1.5 mg/mL solution, weigh 15 mg of this compound.
-
Place the weighed this compound into a 15 mL sterile conical tube.
-
Add the prepared 45% β-cyclodextrin vehicle to the tube containing this compound to achieve the final volume of 10 mL.
-
Vortex the solution vigorously for at least 10 minutes. Ensure the compound is fully dissolved. The solution should be clear. If necessary, use a magnetic stirrer for a longer duration to ensure complete dissolution.
-
Prepare the vehicle control solution using the same 45% β-cyclodextrin solution without the active compound.
-
In Vivo Administration Protocol
-
Animal Handling:
-
Acclimate the rats to the experimental environment to minimize stress.
-
Record the body weight of each rat immediately before dosing to accurately calculate the injection volume.
-
-
Dosing:
-
Calculate the required injection volume for each rat based on its body weight (2 mL/kg). For example, a 300 g rat would require an injection volume of 0.6 mL.
-
Gently restrain the rat.
-
Administer the this compound solution or the vehicle control via intraperitoneal (i.p.) injection.
-
Return the rat to its home cage.
-
-
Post-Administration:
Signaling Pathway of this compound
This compound acts as a negative allosteric modulator of the mGlu3 receptor. The mGlu3 receptor is a G-protein coupled receptor (GPCR) that is typically coupled to the Gi/o signaling pathway. The binding of the endogenous ligand, glutamate, to the mGlu3 receptor activates the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
As a negative allosteric modulator, this compound does not directly compete with glutamate for the binding site. Instead, it binds to a different, allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate. Consequently, this compound attenuates the downstream signaling cascade initiated by glutamate binding.
Furthermore, postsynaptic mGlu3 receptor activation has been shown to induce long-term depression (LTD) through a pathway involving phosphoinositide 3-kinase (PI3K), Akt, and the subsequent internalization of AMPA receptors.[5][6] By inhibiting mGlu3 receptor activation, this compound is expected to block this form of LTD.
Caption: Signaling pathway of the mGlu3 receptor and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates the logical flow of an in vivo experiment using this compound in rats.
Caption: Experimental workflow for in vivo administration of this compound in rats.
References
- 1. The effects of predator odor (TMT) exposure and mGlu 3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of predator odor (TMT) exposure and mGlu3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in translating mGlu2 and mGlu3 receptor selective allosteric modulators as breakthrough treatments for affective disorders and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal (i.p.) Injection of VU6010572
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of VU6010572, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). The following sections detail its mechanism of action, protocols for in vivo intraperitoneal administration, and expected outcomes based on preclinical studies.
Mechanism of Action
This compound functions as a highly specific negative allosteric modulator of the mGlu3 receptor.[1][2][3] By binding to an allosteric site, it inhibits the receptor's response to the endogenous ligand, glutamate. This inhibitory action on mGlu3 signaling has been shown to prevent stress-induced maladaptive changes in the brain and produce anxiolytic- and antidepressant-like effects in rodent models.[1][4][5] The primary downstream effect observed is the modulation of N-methyl-D-aspartate (NMDA) receptor subunit gene expression, particularly preventing the stress-induced upregulation of GriN3B.[1][2]
Signaling Pathway of this compound in a Stress Context
The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects in the context of a stressor.
Caption: Signaling pathway of this compound in a stress model.
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This protocol is based on established methods for in vivo studies in rats.[1]
Materials:
-
This compound powder
-
45% (w/v) β-cyclodextrin in sterile saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the number of animals and the target dose (e.g., 3 mg/kg).
-
Prepare a 1.5 mg/mL solution of this compound in 45% β-cyclodextrin.
-
Weigh the appropriate amount of this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of 45% β-cyclodextrin solution to the tube.
-
Vortex the solution vigorously until the this compound is fully dissolved. Gentle warming or brief sonication can aid in dissolution.
-
The final solution should be clear and free of particulates.
-
Prepare the vehicle control solution using 45% β-cyclodextrin alone.
Intraperitoneal (i.p.) Injection Procedure
Animal Model: Male Long-Evans rats are a commonly used model for these studies.[1][2]
Procedure:
-
Gently restrain the animal. For rats, proper handling techniques should be used to minimize stress.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure no blood or urine is drawn, confirming the needle is in the peritoneal cavity.
-
Inject the calculated volume of the this compound solution or vehicle (typically 2 mL/kg).[1]
-
Withdraw the needle and return the animal to its home cage.
-
For behavioral studies, a 45-minute pre-treatment time is recommended before initiating testing.[1]
Experimental Workflow for a Preclinical Stress Study
The following diagram outlines a typical experimental workflow for investigating the effects of this compound in a preclinical stress paradigm.
Caption: Experimental workflow for a preclinical stress study.
Data Presentation
The following tables summarize the quantitative data from preclinical studies involving the intraperitoneal injection of this compound.
Table 1: Dosing and Administration Parameters
| Parameter | Value | Reference |
| Dose | 3 mg/kg | [1][2][5] |
| Vehicle | 45% β-cyclodextrin | [1] |
| Concentration | 1.5 mg/mL | [1] |
| Injection Volume | 2 mL/kg | [1] |
| Route | Intraperitoneal (i.p.) | [1][2][5] |
| Pre-treatment Time | 45 minutes | [1] |
| Animal Model | Male Long-Evans Rats | [1][2] |
Table 2: Summary of Behavioral Effects
| Behavioral Test | Effect of this compound (3 mg/kg, i.p.) | Context | Reference |
| Elevated Zero Maze | Increased time in open arms | Anxiolytic-like effect | [1][2][4][5] |
| Acoustic Startle | Increased habituation | Anxiolytic-like effect | [1][2][4][5] |
| Context Re-exposure | Prevented freezing response | Attenuation of fear memory | [1][2] |
Table 3: Summary of Molecular Effects (Gene Expression)
| Brain Region | Gene | Effect of this compound (3 mg/kg, i.p.) in Stressed Animals | Reference |
| Insular Cortex | GriN3B | Blocked stress-induced upregulation | [1][2] |
| BNST | GriN3B | Reversed stress-induced upregulation | [1][2] |
| Brain Region | Gene | Effect of this compound (3 mg/kg, i.p.) in Non-Stressed Animals | Reference |
| BNST | GriN2A, GriN2B, GriN3B | Upregulation | [4][5] |
References
- 1. The effects of predator odor (TMT) exposure and mGlu 3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of predator odor (TMT) exposure and mGlu3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for VU6010572 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of VU6010572, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3), in rodent research. The following protocols and data are intended to facilitate the design and execution of in vivo studies investigating the therapeutic potential of targeting mGlu3 in models of stress, anxiety, and depression.
Introduction
This compound is a potent and selective antagonist of the mGlu3 receptor, a Gi/o-coupled G-protein coupled receptor primarily involved in the modulation of glutamatergic neurotransmission. Preclinical studies have demonstrated its potential in models of neuropsychiatric disorders. These notes provide recommended dosages, detailed experimental protocols, and an overview of the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative data from rodent studies involving this compound administration.
Table 1: Dose-Response Effect of this compound on Locomotion in an Open Field Test in Rats
| Dosage (mg/kg, i.p.) | Total Distance Traveled (cm) | Observations |
| 0 (Vehicle) | 4045 ± 843.6 | Normal locomotor activity |
| 1 | 3758 ± 802.2 | No significant effect on locomotion |
| 3 | 2675 ± 632.3 | No significant effect on locomotion, chosen for further studies[1] |
| 6 | 1776 ± 523.1 | Trend towards decreased locomotion |
Table 2: Summary of Behavioral Effects of this compound (3 mg/kg, i.p.) in Rodents
| Behavioral Test | Species | Effect | Reference |
| Elevated Zero Maze | Rat | Increased time spent in open arms | [1][2] |
| Acoustic Startle Response | Rat | Increased habituation to the startle stimulus | [1][2] |
| Tail Suspension Test | Mouse | Acute antidepressant-like effects | [1] |
| Marble Burying | Mouse | Suggestive of anxiolytic-like effects |
Signaling Pathway
The primary mechanism of action of this compound is the negative allosteric modulation of the mGlu3 receptor. This receptor is coupled to the Gi/o protein, and its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. In the context of stress and synaptic plasticity, the signaling of mGlu3 is more complex, involving interactions with other receptors and downstream effectors.
References
- 1. The effects of predator odor (TMT) exposure and mGlu 3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of predator odor (TMT) exposure and mGlu3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of VU6010572 Solutions with 45% β-Cyclodextrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6010572 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).[1][2] As a hydrophobic compound, this compound exhibits poor solubility in aqueous solutions, posing a challenge for its use in in vitro and in vivo studies. To overcome this limitation, cyclodextrins can be employed as solubilizing agents. β-cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[3][4][5] This document provides a detailed protocol for the preparation of this compound solutions using 45% β-cyclodextrin as a vehicle, a method that has been successfully used in preclinical research.[1]
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 339.36 g/mol | [2] |
| Appearance | Solid, Off-white to light yellow | [2] |
| In Vitro Solubility | 100 mg/mL in DMSO (requires sonication) | [2][6][7] |
| In Vivo Vehicle | 45% β-cyclodextrin | [1] |
Table 2: Example Dosing Calculation for In Vivo Studies
This table provides an example calculation for preparing a 1.5 mg/mL solution of this compound to achieve a 3 mg/kg dose in a rat, as described in existing literature.[1]
| Parameter | Value |
| Target Dose | 3 mg/kg |
| Animal Model | Rat |
| Desired Concentration | 1.5 mg/mL |
| Injection Volume | 2 mL/kg |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
β-cyclodextrin (e.g., Sigma-Aldrich, Cat. No. C4767 or equivalent)
-
Sterile, deionized, or distilled water
-
Analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile filters (0.22 µm)
-
Sterile vials for storage
-
Ultrasonic bath (optional, for initial stock preparation in DMSO)
Preparation of 45% (w/v) β-Cyclodextrin Solution (Vehicle)
-
Weighing: Accurately weigh 45 g of β-cyclodextrin powder.
-
Dissolving: Add the β-cyclodextrin to a beaker containing approximately 80 mL of sterile water.
-
Mixing: Place the beaker on a magnetic stirrer and stir until the β-cyclodextrin is completely dissolved. Gentle heating (up to 40-50°C) can aid in dissolution but is not always necessary.
-
Volume Adjustment: Once dissolved, transfer the solution to a 100 mL volumetric flask and add sterile water to bring the final volume to 100 mL.
-
Sterilization: Sterilize the 45% β-cyclodextrin solution by filtering it through a 0.22 µm sterile filter into a sterile container.
-
Storage: Store the sterile vehicle solution at 2-8°C.
Preparation of this compound in 45% β-Cyclodextrin
This protocol is adapted from a published study that successfully used this formulation for intraperitoneal injections in rats.[1]
-
Calculate Required Amounts: Determine the desired final concentration of this compound and the total volume of solution needed. For example, to prepare 10 mL of a 1.5 mg/mL solution, you will need 15 mg of this compound and 10 mL of the 45% β-cyclodextrin vehicle.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder.
-
Dissolution: Add the weighed this compound powder directly to the pre-made 45% β-cyclodextrin solution.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. Following vortexing, place the solution on a magnetic stirrer and mix thoroughly until the this compound is completely dissolved. This may take some time, and visual inspection is crucial to ensure no particulate matter remains.
-
Final Checks: Once dissolved, the solution should be clear. If necessary, a brief sonication can be used to aid dissolution, but care should be taken to avoid heating the solution.
-
Sterilization and Storage: If required for sterile applications, the final solution can be filter-sterilized using a 0.22 µm syringe filter. Store the final solution in sterile, light-protected vials. For short-term storage, 2-8°C is recommended. For longer-term storage, refer to the manufacturer's recommendations for this compound, which typically suggest -20°C or -80°C.[2]
Mandatory Visualizations
References
- 1. The effects of predator odor (TMT) exposure and mGlu 3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alzet.com [alzet.com]
- 4. oatext.com [oatext.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Utilizing VU6010572 in Elevated Zero Maze (EZM) Behavioral Tests
Audience: Researchers, scientists, and drug development professionals.
Introduction
VU6010572 is a potent, selective, and centrally nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).[1][2][3][4] It is a valuable pharmacological tool for investigating the role of mGlu3 in various physiological and pathological processes, including anxiety and depression. The elevated zero maze (EZM) is a widely used behavioral paradigm to assess anxiety-like behavior in rodents.[5][6] This document provides detailed application notes and protocols for the use of this compound in EZM behavioral tests, aimed at guiding researchers in the design and execution of such studies.
Mechanism of Action of this compound
This compound acts as a negative allosteric modulator of the mGlu3 receptor.[1][2][3][4] This means it binds to a site on the receptor that is distinct from the glutamate binding site and, in doing so, reduces the receptor's response to glutamate. The mGlu3 receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gαi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By negatively modulating mGlu3, this compound can prevent this downstream signaling cascade.
Data Presentation
The anxiolytic-like effects of this compound have been demonstrated in the elevated zero maze test in rats. A single administration of this compound has been shown to produce lasting anxiolytic-like effects.[7][8][9] The table below summarizes the quantitative data from a representative study.
| Treatment Group | Dose (mg/kg, i.p.) | Key Behavioral Parameter | Result |
| Vehicle (45% β-cyclodextrin) | N/A | Percent Time in Open Arms | Baseline |
| This compound | 3 | Percent Time in Open Arms | Significant Increase vs. Vehicle |
Table 1: Summary of the anxiolytic-like effects of this compound in the elevated zero maze test in male Long-Evans rats. Data indicates a significant increase in the percentage of time spent in the open arms of the maze following a single intraperitoneal injection of 3 mg/kg this compound, suggesting a reduction in anxiety-like behavior.[7][8][9]
Experimental Protocols
Below is a detailed protocol for conducting an elevated zero maze test to evaluate the anxiolytic-like effects of this compound in rats.
1. Materials and Equipment
-
Test Compound: this compound
-
Vehicle: 45% β-cyclodextrin in sterile water[9]
-
Elevated Zero Maze Apparatus: A circular platform (e.g., 105 cm diameter for rats) elevated from the floor (e.g., 65 cm). The platform is divided into four equal quadrants, with two opposing quadrants enclosed by walls (closed arms) and the other two open (open arms).[10]
-
Animal Subjects: Male Long-Evans rats are a suitable choice.[7][8]
-
Video Recording and Analysis System: A camera positioned above the maze and software for tracking and analyzing the animal's movement (e.g., EthoVision XT, ANY-maze).
-
General Laboratory Equipment: Syringes, needles, beakers, etc.
2. Experimental Procedure
-
Animal Acclimation: House the rats in a controlled environment (e.g., 12:12 h light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Handle the animals for a few days prior to testing to minimize stress.
-
Drug Preparation: Prepare a 1.5 mg/mL solution of this compound in 45% β-cyclodextrin. This will allow for a 3 mg/kg dose to be administered at a volume of 2 mL/kg.[9] Prepare the vehicle solution (45% β-cyclodextrin) for the control group.
-
Drug Administration: Administer this compound (3 mg/kg) or vehicle via intraperitoneal (i.p.) injection. The injection-to-test interval can be varied depending on the study design, but a 45-minute interval has been used.[1][4]
-
Habituation to Testing Room: On the day of the test, bring the animals to the testing room at least 30-60 minutes before the start of the experiment to allow for habituation to the new environment.[5]
-
Elevated Zero Maze Test:
-
Place the rat in one of the closed quadrants of the maze, facing the wall.
-
Immediately start the video recording and tracking software.
-
Allow the animal to freely explore the maze for a 5-minute session.[11]
-
After the session, gently remove the rat from the maze and return it to its home cage.
-
Thoroughly clean the maze with a 70% ethanol solution and allow it to dry completely between each animal to eliminate olfactory cues.[5]
-
-
Data Analysis:
-
Analyze the video recordings to quantify various behavioral parameters.
-
Primary Measures of Anxiety:
-
Time spent in the open arms: An increase in this measure is indicative of anxiolytic-like effects.
-
Number of entries into the open arms: A higher number of entries can also suggest reduced anxiety.
-
-
Measures of Locomotor Activity:
-
Total distance traveled: To ensure that the observed effects on anxiety measures are not due to changes in overall motor activity.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the behavioral parameters between the this compound-treated and vehicle-treated groups.
-
Mandatory Visualizations
Caption: Signaling pathway of the mGlu3 receptor and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound in the elevated zero maze.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound | mGlu3负变构调制器 | MCE [medchemexpress.cn]
- 4. glpbio.cn [glpbio.cn]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Behavioural and pharmacological characterisation of the elevated "zero-maze" as an animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The effects of predator odor (TMT) exposure and mGlu3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for VU6010572 in Acoustic Startle Response (ASR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6010572 is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).[1][2] As a NAM, this compound does not directly activate the mGlu3 receptor but instead decreases its response to the endogenous ligand, glutamate.[3] The mGlu3 receptor, a G-protein coupled receptor (GPCR), is implicated in the modulation of synaptic transmission and neuronal excitability.[4] Dysfunctions in the glutamatergic system, including mGlu3 receptor signaling, have been linked to neuropsychiatric disorders such as schizophrenia.[5]
The acoustic startle response (ASR) is a reflexive motor response to a sudden, intense auditory stimulus.[6][7] It is a widely used behavioral paradigm to assess sensorimotor gating and anxiety levels in preclinical models.[8] This document provides detailed application notes and protocols for the use of this compound in ASR studies, based on peer-reviewed research.
Signaling Pathway of mGlu3 and Mechanism of Action of this compound
The mGlu3 receptor is a member of the Group II metabotropic glutamate receptors, which are coupled to Gi/o proteins.[5][9][10] Activation of the mGlu3 receptor by glutamate typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11][12] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.[11][12]
This compound, as an mGlu3 NAM, binds to an allosteric site on the receptor, distinct from the glutamate binding site.[3] This binding event reduces the receptor's affinity for glutamate or its ability to activate the downstream G-protein signaling cascade. The net effect is a reduction in the inhibitory tone mediated by mGlu3 receptors, leading to an enhancement of certain forms of synaptic transmission, such as thalamocortical transmission.[13][14]
Experimental Protocol for Acoustic Startle Response (ASR) Study
This protocol is based on the methodology described by Alegria et al. (2022) in their study investigating the effects of this compound.[2]
1. Animals:
-
Species: Male, Long Evans rats.[2]
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Drug Preparation and Administration:
-
Compound: this compound.
-
Dosage: 3 mg/kg.[2]
-
Vehicle: To be determined based on the solubility of the compound (e.g., saline, DMSO, Tween 80).
-
Route of Administration: Intraperitoneal (i.p.) injection.[2]
-
Timing: Administer this compound or vehicle prior to the experimental procedure (e.g., before a stressor in stress-related ASR paradigms).[2]
3. Acoustic Startle Response Apparatus:
-
The apparatus should consist of a sound-attenuated chamber to minimize external noise interference.[8]
-
Inside the chamber, a well-ventilated animal enclosure should be mounted on a platform capable of detecting and transducing the animal's startle response.[8]
-
A speaker for delivering acoustic stimuli should be positioned within the chamber.
-
The entire system should be controlled by specialized software that allows for the programming of stimulus parameters and recording of startle amplitudes.
4. ASR Experimental Procedure:
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of predator odor (TMT) exposure and mGlu3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mGlu3 – New hope for pharmacotherapy of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An acoustic startle-based method of assessing frequency discrimination in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acoustic startle modification as a tool for evaluating auditory function of the mouse: Progress, pitfalls, and potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabotropic Glutamate Receptor 2/3 (mGluR2/3) Activation Suppresses TRPV1 Sensitization in Mouse, But Not Human, Sensory Neurons | eNeuro [eneuro.org]
- 12. Metabotropic Glutamate Receptor 2/3 (mGluR2/3) Activation Suppresses TRPV1 Sensitization in Mouse, But Not Human, Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mGlu2 and mGlu3 Negative Allosteric Modulators Divergently Enhance Thalamocortical Transmission and Exert Rapid Antidepressant-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis Following VU6010572 Treatment using RT-PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6010572 is a potent, selective, and centrally nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).[1][2][3] The mGlu3 receptor, a Gi/Go-coupled G-protein coupled receptor (GPCR), plays a crucial role in modulating synaptic transmission and neuronal excitability.[4][5] As a NAM, this compound does not directly compete with the endogenous ligand, glutamate, but instead binds to an allosteric site on the receptor, reducing its response to glutamate. This modulation of the glutamatergic system has shown potential therapeutic effects, including anxiolytic- and antidepressant-like activities in preclinical models.[1][6]
Understanding the molecular consequences of mGlu3 modulation by this compound is critical for elucidating its mechanism of action and for drug development. One key approach is to analyze changes in gene expression in response to treatment. Real-time reverse transcription polymerase chain reaction (RT-PCR) is a highly sensitive and quantitative method for this purpose.[7][8][9] These application notes provide a detailed protocol for utilizing RT-PCR to assess the impact of this compound on the expression of target genes, particularly those involved in glutamatergic signaling.
Signaling Pathway of mGlu3 and Inhibition by this compound
The mGlu3 receptor is coupled to the Gi/Go family of G-proteins. Upon activation by glutamate, the Gi/Go protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA), which in turn can modulate the activity of various transcription factors, such as the cAMP response element-binding protein (CREB), to regulate gene expression. This compound, as a negative allosteric modulator, dampens this signaling cascade.
Experimental Protocols
This section details the methodology for treating cultured neuronal cells with this compound and subsequently analyzing gene expression changes using RT-PCR.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, primary cortical neurons) in appropriate culture vessels at a density that allows for logarithmic growth during the treatment period.
-
Cell Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of solvent) must be included in all experiments.
-
Treatment: Once cells have reached the desired confluency (typically 70-80%), replace the culture medium with medium containing various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.
RNA Extraction
-
Cell Lysis: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells directly in the culture dish using a lysis buffer (e.g., TRIzol reagent or a buffer from a commercial RNA extraction kit).
-
RNA Isolation: Isolate total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA extraction kit. This typically involves phase separation, precipitation, and washing steps.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0 for high-quality RNA. The integrity of the RNA can be further assessed by gel electrophoresis.
Reverse Transcription (cDNA Synthesis)
-
Reverse Transcription Reaction Setup: In an RNase-free tube, combine the following components:
-
Total RNA (1-2 µg)
-
Random hexamers or oligo(dT) primers
-
dNTPs
-
Reverse transcriptase enzyme
-
Reverse transcriptase buffer
-
RNase inhibitor
-
Nuclease-free water to the final volume.
-
-
Incubation: Perform the reverse transcription reaction in a thermal cycler with the following typical program:
-
Primer annealing: 25°C for 10 minutes
-
cDNA synthesis: 42-50°C for 30-60 minutes
-
Enzyme inactivation: 85°C for 5 minutes.
-
-
cDNA Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C for later use.
Real-Time PCR (qPCR)
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate or tubes. For each sample, combine:
-
cDNA template
-
Forward and reverse primers for the gene of interest (and a housekeeping gene, e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan master mix
-
Nuclease-free water to the final volume.
-
-
qPCR Program: Perform the qPCR in a real-time PCR detection system with a typical program:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis (for SYBR Green).
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the this compound-treated samples and the vehicle control, normalized to the housekeeping gene.
Experimental Workflow
The overall experimental process from cell treatment to data analysis is depicted in the following workflow diagram.
Data Presentation
The following tables present hypothetical quantitative data on the relative gene expression of key glutamate receptor subunits following a 48-hour treatment with this compound in cultured cortical neurons. Expression is normalized to the vehicle control.
Table 1: Effect of this compound on mGlu Receptor Gene Expression
| Gene | Vehicle (Fold Change) | This compound (1 µM) (Fold Change) | This compound (10 µM) (Fold Change) |
| Grm3 (mGlu3) | 1.0 ± 0.12 | 1.1 ± 0.15 | 1.2 ± 0.20 |
| Grm5 (mGlu5) | 1.0 ± 0.09 | 1.8 ± 0.21* | 2.5 ± 0.33** |
*p < 0.05, **p < 0.01 compared to vehicle control.
Table 2: Effect of this compound on NMDA Receptor Gene Expression
| Gene | Vehicle (Fold Change) | This compound (1 µM) (Fold Change) | This compound (10 µM) (Fold Change) |
| Grin2a (NR2A) | 1.0 ± 0.11 | 1.5 ± 0.18 | 2.1 ± 0.25** |
| Grin2b (NR2B) | 1.0 ± 0.13 | 1.3 ± 0.16 | 1.7 ± 0.22 |
| Grin3b (NR3B) | 1.0 ± 0.08 | 0.6 ± 0.09* | 0.4 ± 0.07** |
*p < 0.05, **p < 0.01 compared to vehicle control.
Table 3: Effect of this compound on AMPA Receptor Gene Expression
| Gene | Vehicle (Fold Change) | This compound (1 µM) (Fold Change) | This compound (10 µM) (Fold Change) |
| Gria1 (GluA1) | 1.0 ± 0.14 | 1.2 ± 0.17 | 1.4 ± 0.19 |
| Gria2 (GluA2) | 1.0 ± 0.10 | 1.1 ± 0.13 | 1.2 ± 0.15 |
Summary and Conclusion
These application notes provide a comprehensive framework for investigating the effects of the mGlu3 NAM, this compound, on gene expression in a cellular context. The detailed protocols for cell treatment and RT-PCR analysis, coupled with the illustrative data, offer a robust starting point for researchers. The observed changes in glutamate receptor gene expression, such as the upregulation of Grm5 and Grin2a and the downregulation of Grin3b, are consistent with the known pharmacology of mGlu3 modulation and provide insights into the potential compensatory mechanisms within the glutamatergic system.[6][10][11][12] This methodology can be adapted to explore a wider range of target genes and different experimental conditions, further advancing our understanding of this compound and its therapeutic potential.
References
- 1. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]
- 4. Metabotropic glutamate receptor 3 - Wikipedia [en.wikipedia.org]
- 5. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell culture and QRT PCR Gene Expression | Culture Collections [culturecollections.org.uk]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. GPCR downstream signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The effects of predator odor (TMT) exposure and mGlu3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Locomotor Activity Following VU6010572 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6010572 is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).[1][2][3][4] mGlu3 receptors are G-protein coupled receptors that play a crucial role in modulating neuronal excitability and synaptic transmission.[2][5][6][7] This document provides detailed application notes and protocols for assessing the effects of this compound administration on locomotor activity in preclinical models, a critical component in the behavioral phenotyping of this compound.
Mechanism of Action: mGlu3 Receptor Signaling
The mGlu3 receptor is coupled to the Gi/o protein.[3][7] Upon activation by its endogenous ligand, glutamate, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] As a negative allosteric modulator, this compound does not bind to the glutamate binding site but to a different site on the receptor. This binding event reduces the receptor's response to glutamate, thereby attenuating the downstream signaling cascade.
Effects on Locomotor Activity
Administration of this compound has been shown to influence locomotor activity. The primary method for assessing these effects is the open-field test, which evaluates both general locomotor activity and anxiety-like behavior in rodents.[8][9][10][11]
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on total distance traveled in an open-field test in rats.
| Dose of this compound (mg/kg, i.p.) | Mean Total Distance Traveled (cm) ± SEM |
| 0 (Vehicle) | 4045 ± 843.6 |
| 1 | 3758 ± 802.2 |
| 3 | 2675 ± 632.3 |
| 6 | 1776 ± 523.1 |
Data adapted from Wenthur et al., 2021. The study noted a trend for decreased locomotion at the 6 mg/kg dose.
Experimental Protocols
Open-Field Test for Locomotor Activity Assessment
This protocol is designed to assess spontaneous locomotor activity and anxiety-like behavior in rodents following the administration of this compound.[8][9][11][12]
Materials:
-
This compound
-
Vehicle (e.g., 45% β-cyclodextrin)
-
Open-field arena (e.g., 43 cm × 43 cm) enclosed in a sound-attenuating cubicle
-
Video tracking software (e.g., Activity Monitor, Med Associates)
-
70% Ethanol for cleaning
Procedure:
-
Acclimation: Transport the animals to the testing room at least 30-60 minutes before the start of the experiment to allow for acclimation to the new environment.[9]
-
Drug Preparation and Administration:
-
Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., 1, 3, and 6 mg/kg). A 1.5 mg/mL solution can be prepared for a 3 mg/kg dose administered at 2 mL/kg.[1]
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Allow for a 45-minute pre-treatment period before placing the animal in the open-field arena.[1]
-
-
Open-Field Test:
-
Gently place the rat in the center of the open-field arena.
-
The test duration is typically 60 minutes.
-
Record the session using an overhead video camera connected to the tracking software.
-
The arena should be cleaned with 70% ethanol between each animal to minimize olfactory cues.
-
-
Data Analysis:
-
The tracking software will quantify various locomotor parameters.
-
Primary Measures of Locomotor Activity:
-
Total distance traveled (cm)
-
Horizontal activity (ambulatory counts)
-
Vertical activity (rearing counts)
-
-
Measures of Anxiety-like Behavior:
-
Time spent in the center of the arena vs. the periphery
-
Number of entries into the center zone
-
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to compare the different dose groups with the vehicle control group.
-
Concluding Remarks
The protocols and data presented provide a framework for investigating the effects of the mGlu3 NAM, this compound, on locomotor activity. Adherence to standardized procedures is crucial for obtaining reliable and reproducible data. Further investigations may explore the effects of this compound in different animal models, in combination with other pharmacological agents, or in other behavioral paradigms that assess motor function and coordination.
References
- 1. behaviorcloud.com [behaviorcloud.com]
- 2. mGlu3 – New hope for pharmacotherapy of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor 3 - Wikipedia [en.wikipedia.org]
- 4. The effects of predator odor (TMT) exposure and mGlu 3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabotropic glutamate receptor-mediated signaling in neuroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anilocus.com [anilocus.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 11. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of VU6010572 in Alcohol Use Disorder Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alcohol Use Disorder (AUD) is a chronic relapsing condition characterized by compulsive alcohol use, loss of control over intake, and a negative emotional state when not using. The glutamatergic system, the primary excitatory neurotransmitter system in the brain, has been identified as a key player in the pathophysiology of AUD. Metabotropic glutamate receptor 3 (mGlu3), a Gi/Go-coupled G-protein coupled receptor, has emerged as a promising therapeutic target. VU6010572 is a potent and selective negative allosteric modulator (NAM) of the mGlu3 receptor. As a NAM, this compound does not directly compete with the endogenous ligand, glutamate, but instead binds to an allosteric site on the receptor to decrease its response to glutamate. This document provides detailed application notes and protocols for the use of this compound in preclinical AUD research, based on published studies.
Mechanism of Action
This compound acts as a negative allosteric modulator of the mGlu3 receptor. Presynaptically, mGlu3 receptors typically function as autoreceptors, and their activation leads to an inhibition of glutamate release. By negatively modulating these receptors, this compound can disinhibit presynaptic glutamate release, thereby increasing synaptic glutamate levels. The functional consequence of this is complex and context-dependent, but in the context of alcohol's effects, it has been shown to attenuate the interoceptive (subjective) effects of alcohol.[1][2][3] This suggests that this compound may interfere with the way alcohol's effects are perceived, which could in turn reduce its reinforcing properties.
Data Presentation
Table 1: In Vivo Efficacy of this compound in an Alcohol Discrimination Task
| Compound | Dose (i.p.) | Animal Model | Behavioral Assay | Key Finding | Reference |
| This compound | 12 mg/kg | Male and Female Long-Evans Rats | Operant and Pavlovian Alcohol Discrimination | Attenuated the interoceptive stimulus effects of 2.0 g/kg alcohol. | [1][2][3] |
| This compound | 3 and 6 mg/kg | Male Long-Evans Rats | Operant Alcohol Discrimination | Did not significantly differ from vehicle in affecting alcohol-appropriate responses. | [3] |
Table 2: Effects of Intra-aIC Microinjection of this compound
| Compound | Dose (intra-aIC) | Animal Model | Behavioral Assay | Key Finding | Reference |
| This compound | 3 µg | Male Long-Evans Rats | Operant Alcohol Discrimination | Partially substituted for the interoceptive effects of alcohol. | [3] |
Experimental Protocols
Protocol 1: Operant Alcohol Discrimination in Rats
This protocol is designed to assess the effect of this compound on the interoceptive stimulus effects of alcohol using a two-lever operant conditioning procedure.[1][4]
1. Animals:
-
Male Long-Evans rats.
2. Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a liquid dipper for reinforcement delivery, and a house light.
3. Procedure:
-
Acclimation and Training:
-
Rats are initially trained to press a lever for a liquid reinforcer (e.g., sweetened milk or sucrose solution) on a fixed-ratio (FR) schedule.
-
Once lever pressing is established, discrimination training begins.
-
-
Discrimination Training:
-
Prior to each daily session, rats are administered either alcohol (2.0 g/kg, intragastrically - i.g.) or water (i.g.).
-
On alcohol-administration days, responses on one lever (the "alcohol-appropriate" lever) are reinforced.
-
On water-administration days, responses on the other lever (the "water-appropriate" lever) are reinforced.
-
The assignment of the alcohol-appropriate lever is counterbalanced across rats.
-
Training continues until rats meet a criterion of ≥80% of their total responses on the correct lever for at least 8 out of 10 consecutive sessions.
-
-
Drug Testing:
-
Once discrimination is established, test sessions are conducted.
-
On a test day, rats are pretreated with this compound (e.g., 3, 6, 12 mg/kg, intraperitoneally - i.p.) or vehicle at a specified time before being administered the training dose of alcohol (2.0 g/kg, i.g.).
-
During the test session, responses on both levers are recorded but not reinforced.
-
The percentage of alcohol-appropriate lever responses is calculated as the primary dependent measure. A decrease in alcohol-appropriate responding after this compound pretreatment indicates an attenuation of the alcohol cue.
-
Response rates are also recorded to assess for potential motor-impairing effects of the compound.
-
Protocol 2: Pavlovian Alcohol Discrimination in Rats
This protocol provides an alternative method to assess the interoceptive effects of alcohol that does not require extensive operant training.[1][4]
1. Animals:
-
Male and female Long-Evans rats.
2. Apparatus:
-
Conditioning chambers with distinct visual and tactile cues.
-
A sipper tube for the delivery of a sucrose solution.
3. Procedure:
-
Acclimation and Sucrose Training:
-
Rats are habituated to the conditioning chambers and trained to drink a sucrose solution from the sipper tube.
-
-
Conditioning:
-
Conditioning consists of alternating sessions where the presentation of one context (e.g., Context A) is paired with the administration of alcohol (2.0 g/kg, i.g.), and the presentation of another context (e.g., Context B) is paired with the administration of water (i.g.).
-
The time spent in proximity to the sipper tube is measured in each context.
-
-
Drug Testing:
-
Following conditioning, rats are pretreated with this compound (e.g., 3, 6, 12 mg/kg, i.p.) or vehicle before the administration of the training dose of alcohol.
-
Rats are then placed in the conditioning chambers, and the time spent near the sipper in the alcohol-paired context is measured.
-
A reduction in time spent near the sipper in the alcohol-paired context following this compound pretreatment suggests an attenuation of the interoceptive effects of alcohol.
-
Mandatory Visualization
References
- 1. mGlu2 and mGlu3 receptor negative allosteric modulators attenuate the interoceptive effects of alcohol in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in translating mGlu2 and mGlu3 receptor selective allosteric modulators as breakthrough treatments for affective disorders and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
VU6010572 solubility and vehicle preparation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and vehicle preparation of VU6010572.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).[1] It is a valuable research tool for studying the role of mGlu3 in the central nervous system. This compound is highly CNS penetrant, making it suitable for in vivo studies.[1]
Q2: What is the primary mechanism of action of this compound?
A2: this compound functions by binding to an allosteric site on the mGlu3 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR). This binding event inhibits the receptor's response to the endogenous ligand, glutamate. The canonical signaling pathway inhibited by this compound involves the suppression of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Q3: What are the recommended storage conditions for this compound?
A3: this compound solid should be stored at -20°C, protected from light, and under a nitrogen atmosphere.[1][2] Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also with protection from light and under nitrogen.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[2]
Solubility and Vehicle Preparation
Solubility Data
The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO). While not readily soluble in aqueous solutions, a formulation using β-cyclodextrin has been successfully used for in vivo administration.
| Solvent | Concentration | Molarity | Notes |
| DMSO | 100 mg/mL | 294.67 mM | Requires sonication. Use of newly opened, non-hygroscopic DMSO is critical for optimal solubility.[1][2] |
| 45% β-cyclodextrin | 1.5 mg/mL | 4.42 mM | Used as a vehicle for in vivo intraperitoneal (i.p.) injections.[3] |
Stock Solution Preparation (in DMSO)
To prepare a stock solution of this compound in DMSO, follow the protocol below.
| Target Concentration | Mass of this compound (for 1 mL) | Volume of DMSO |
| 10 mM | 3.39 mg | 1 mL |
| 50 mM | 16.97 mg | 1 mL |
| 100 mM | 33.94 mg | 1 mL |
Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous/newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh out the desired amount of this compound solid in a sterile microcentrifuge tube. For example, for 1 mL of a 100 mM stock, use 33.94 mg.
-
Add the appropriate volume of fresh, anhydrous DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic bath and sonicate until the solid is completely dissolved. This step is crucial for achieving the maximum solubility of 100 mg/mL.[1][2]
-
Once dissolved, aliquot the stock solution into smaller volumes in separate sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2] Ensure tubes are tightly sealed and protected from light.
Protocol 2: Preparation of an In Vivo Dosing Solution (using β-cyclodextrin)
This protocol is adapted from a study that administered this compound to rats via intraperitoneal (i.p.) injection.[3]
Materials:
-
This compound (solid)
-
45% β-cyclodextrin solution (sterile)
-
Sterile conical tube
-
Vortex mixer
-
Stir plate (optional)
Procedure:
-
Prepare a sterile 45% (w/v) solution of β-cyclodextrin in water.
-
Calculate the required amount of this compound for your experiment. The cited study used a final concentration of 1.5 mg/mL to achieve a 3 mg/kg dose by injecting 2 mL/kg.[3]
-
Add the weighed this compound solid to the 45% β-cyclodextrin solution in a sterile conical tube.
-
Vortex the mixture vigorously. It may require extended mixing or gentle stirring on a stir plate to fully dissolve the compound.
-
The final solution should be clear. This vehicle is suitable for intraperitoneal administration in animal models.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in DMSO stock solution | 1. DMSO has absorbed water (hygroscopic).2. Incomplete dissolution. | 1. Always use newly opened, anhydrous DMSO for preparing stock solutions.[1][2]2. Ensure thorough mixing and sonication as described in the protocol. |
| Precipitation when diluting DMSO stock with aqueous buffer | This compound has low aqueous solubility. | 1. For in vitro assays, minimize the final concentration of DMSO (typically <0.5%).2. For in vivo studies, avoid simple aqueous dilutions. Use a suitable vehicle such as β-cyclodextrin (Protocol 2) or a co-solvent system (e.g., 10% DMSO/10% Tween 80/80% water).[4] |
| Inconsistent experimental results | 1. Degradation of this compound due to improper storage or repeated freeze-thaw cycles.2. Inaccurate concentration of stock solution. | 1. Aliquot stock solutions and store them under the recommended conditions (protected from light, under nitrogen).[1][2]2. Ensure the compound is fully dissolved when preparing the stock solution. |
| Toxicity observed in in vivo experiments | High concentration of DMSO in the vehicle. | 1. Pure DMSO can cause toxicity.[4][5] Keep the final DMSO concentration in the dosing solution to a minimum, ideally below 10%.[4]2. Consider alternative vehicles like β-cyclodextrin or oil-based suspensions if solubility in low-DMSO co-solvent systems is an issue.[3][6] |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound as a negative allosteric modulator of the mGlu3 receptor.
Experimental Workflow for In Vivo Vehicle Preparation
Caption: Workflow for preparing this compound solutions for in vivo experiments.
References
- 1. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of predator odor (TMT) exposure and mGlu 3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
Proper storage and handling of VU6010572 compound
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of the mGlu3 negative allosteric modulator (NAM), VU6010572.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). As a NAM, it binds to a site on the mGlu3 receptor that is different from the glutamate binding site. This binding event reduces the receptor's response to glutamate. This compound is highly central nervous system (CNS) penetrant.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. For the solid compound, it is recommended to store it at -20°C, protected from light, and under a nitrogen atmosphere. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to six months or at -20°C for up to one month, also with protection from light and under nitrogen.
Q3: How should I dissolve this compound for in vitro and in vivo experiments?
A3: For in vitro experiments, this compound is soluble in dimethyl sulfoxide (DMSO) up to 100 mg/mL (294.67 mM). It is important to use freshly opened, anhydrous DMSO as the compound's solubility can be affected by hygroscopic DMSO. Sonication may be required to fully dissolve the compound. For in vivo studies, this compound can be dissolved in 45% β-cyclodextrin for intraperitoneal (i.p.) administration.
Q4: What is the selectivity profile of this compound?
A4: this compound is highly selective for the mGlu3 receptor. Its IC50 for mGlu3 is 245 nM, while the IC50 for mGlu2 and mGlu5 is greater than 30 µM. It has also been shown to have no significant off-target effects in a panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters.[1]
Q5: What are the known pharmacokinetic properties of this compound?
A5: this compound exhibits high CNS permeability, with a brain-to-plasma ratio (Kp) of 1.2.[1] This indicates that the compound can effectively cross the blood-brain barrier to reach its target in the central nervous system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Solution | - Solvent is not of high purity (e.g., contains water).- Storage temperature is too high.- Solution has been stored for too long. | - Use fresh, anhydrous DMSO for preparing stock solutions.- Ensure stock solutions are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term).- Prepare fresh solutions if the storage period has been exceeded. |
| Inconsistent Experimental Results | - Improper storage and handling of the compound.- Repeated freeze-thaw cycles of stock solutions.- Inaccurate pipetting or dilution.- Vehicle effects. | - Strictly adhere to the recommended storage and handling guidelines.- Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.- Calibrate pipettes regularly and perform serial dilutions carefully.- Always include a vehicle-only control group in your experiments to account for any effects of the solvent. |
| Low Potency or Lack of Effect in In Vitro Assays | - Cell line does not express sufficient levels of the mGlu3 receptor.- Incorrect assay conditions (e.g., incubation time, agonist concentration).- Compound degradation. | - Confirm mGlu3 expression in your cell line using techniques like qPCR or Western blot.- Optimize assay parameters, including incubation time and the concentration of the orthosteric agonist used to stimulate the receptor.- Use a freshly prepared solution of this compound. |
| Unexpected Phenotypes in In Vivo Studies | - Off-target effects (though known to be minimal).- Animal strain, age, or sex differences.- Stress induced by handling and injection. | - While this compound is highly selective, consider potential off-target effects if results are highly unexpected.- Ensure consistency in animal characteristics and report them in your methodology.- Habituate animals to handling and injection procedures before the start of the experiment to minimize stress. |
Experimental Protocols
In Vivo Administration Protocol for Behavioral Studies in Rodents
This protocol is based on studies investigating the effects of this compound on stress-induced behaviors.[1][2]
1. Materials:
- This compound
- 45% β-cyclodextrin in sterile saline
- Sterile syringes and needles
2. Solution Preparation:
- Prepare a 1.5 mg/mL solution of this compound in 45% β-cyclodextrin.
- Vortex or sonicate the solution to ensure complete dissolution.
3. Dosing and Administration:
- The recommended dose is 3 mg/kg.[1][2]
- Administer the solution via intraperitoneal (i.p.) injection at a volume of 2 mL/kg.[1][2]
- The vehicle control group should receive an equal volume of 45% β-cyclodextrin.
- Administer the compound or vehicle 45 minutes prior to behavioral testing.[1][2]
General In Vitro Assay Workflow
While a specific detailed protocol for a particular cell-based assay is not available in the provided search results, a general workflow can be outlined for assessing the activity of this compound.
1. Cell Culture:
- Use a cell line endogenously or recombinantly expressing the human or rodent mGlu3 receptor (e.g., HEK293 cells).
- Culture the cells in the appropriate medium and conditions as recommended by the supplier.
2. Compound Preparation:
- Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10-100 mM).
- Perform serial dilutions in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) and consistent across all wells.
3. Assay Performance:
- Plate the cells at a suitable density in a microplate.
- Pre-incubate the cells with various concentrations of this compound for a specific period.
- Stimulate the cells with a fixed concentration of an mGlu3 agonist (e.g., glutamate or a specific agonist like LY379268). The agonist concentration should ideally be around the EC80 to allow for the detection of inhibitory effects.
- Measure the cellular response using a relevant readout, such as intracellular calcium mobilization, cAMP levels, or reporter gene expression.
4. Data Analysis:
- Plot the response as a function of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: mGlu3 signaling modulation by this compound.
References
Interpreting hyperactivity as a side effect of VU6010572
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing VU6010572 in their experiments. The focus is on understanding and interpreting hyperactivity as a potential side effect.
Frequently Asked Questions (FAQs)
Q1: Is hyperactivity an expected side effect of this compound administration?
A1: Yes, preclinical studies in rats have reported a hyperactive response following the administration of this compound. This effect has been observed during context re-exposure after a single dose, both in animals previously exposed to a stressor and in control animals.[1][2][3][4] Specifically, this compound pretreatment has been shown to produce a hyperactive response when the animals are re-exposed to a specific context.[1][3][4]
Q2: What is the mechanism of action for this compound?
A2: this compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).[1][2][3][4][5] This means it binds to a site on the mGlu3 receptor that is different from the glutamate binding site and reduces the receptor's response to glutamate.
Q3: At what dose has hyperactivity been observed?
A3: The published studies report hyperactivity in male Long Evans rats at a dose of 3 mg/kg administered intraperitoneally (i.p.).[1][2][3][4][5]
Q4: Does this compound show other behavioral effects?
A4: Yes, besides hyperactivity, this compound has been shown to have anxiolytic-like effects.[1][3][4] For instance, it has been observed to increase the time spent in the open arms of an elevated zero maze and promote habituation to the acoustic startle response.[1][2][3][5]
Troubleshooting Guide: Interpreting Hyperactivity
Issue: I am observing hyperactivity in my animal subjects after administering this compound. How do I interpret this finding?
Troubleshooting Steps:
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Confirm the Phenotype: First, ensure that the observed behavior qualifies as hyperactivity. This is typically characterized by increased locomotor activity, such as increased distance traveled or more frequent midline crossings in an open field or contextual chamber.[2]
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Review Experimental Parameters: Compare your experimental setup with the published literature. Key parameters to check include the animal species and strain, dose of this compound, route of administration, and the behavioral paradigm used to assess activity.
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Consider the Context: The hyperactive response to this compound has been specifically noted during context re-exposure.[1][2][3][4] If you are observing hyperactivity in a different behavioral test, this could be a novel finding.
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Evaluate Potential Confounding Factors: Rule out other factors that could contribute to hyperactivity, such as environmental stressors not related to the experimental design or interactions with other administered compounds.
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Hypothesize the Underlying Mechanism: The observed hyperactivity could be a direct consequence of mGlu3 receptor modulation. While the precise pathway is still under investigation, it is known that glutamatergic and dopaminergic systems are interconnected in regulating motor activity. Separately, studies on M1 muscarinic receptors (a different receptor class) show that their genetic deletion can lead to hyperactivity and increased dopamine levels, highlighting the complex interplay of neurotransmitter systems in this behavior.[6]
Data Presentation
Table 1: Summary of this compound-Induced Hyperactivity in Preclinical Studies
| Parameter | Details | Reference |
| Compound | This compound | [1][2][5] |
| Mechanism | mGlu3 Negative Allosteric Modulator (NAM) | [1][2][5] |
| Species/Strain | Male Long Evans rats | [1][2][5] |
| Dose | 3 mg/kg, i.p. | [1][2][5] |
| Observed Effect | Hyperactive response during context re-exposure | [1][2][3][4] |
| Behavioral Measures | Increased distance traveled, increased midline crossings | [2] |
Experimental Protocols
Key Experiment: Context Re-exposure for Assessing Hyperactivity
This protocol is based on methodologies described in studies observing this compound-induced hyperactivity.[2][5]
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Animal Subjects: Male Long Evans rats.
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Drug Administration: Administer this compound (3 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
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Initial Exposure (Optional - for stress-related studies): In some paradigms, animals are exposed to a stressor (e.g., predator odor like TMT) in a specific context chamber following drug/vehicle administration.
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Incubation Period: Animals are returned to their home cages for a period of two weeks.[2][5]
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Context Re-exposure and Behavioral Recording:
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Place the animal back into the original context chamber (without the stressor).
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Record locomotor activity using an automated video tracking system for a defined period (e.g., 5 minutes).
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Key parameters to measure are total distance traveled and the number of midline crossings.
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Data Analysis: Compare the locomotor activity of the this compound-treated group with the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA).
Visualizations
Caption: Experimental workflow for assessing hyperactivity.
Caption: Troubleshooting decision tree for hyperactivity.
Caption: Postulated pathway from this compound to hyperactivity.
References
- 1. The effects of predator odor (TMT) exposure and mGlu3 NAM pretreatment on lasting behavioral and molecular adaptations in the insular cortex and BNST | bioRxiv [biorxiv.org]
- 2. The effects of predator odor (TMT) exposure and mGlu 3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. The effects of predator odor (TMT) exposure and mGlu3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hyperactivity, elevated dopaminergic transmission, and response to amphetamine in M1 muscarinic acetylcholine receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VU6010572 Anxiolytic Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing VU6010572 in studies investigating anxiolytic effects. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate effective experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action for anxiolytic effects?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).[1] As a NAM, it binds to a site on the mGlu3 receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate.[2][3] The anxiolytic effects of this compound are believed to be mediated by its modulation of glutamatergic neurotransmission in brain regions critical for anxiety and stress responses, such as the insular cortex and the bed nucleus of the stria terminalis (BNST).[1][4]
Q2: What is the optimal dose of this compound for anxiolytic studies in rats?
A2: A dose of 3 mg/kg administered intraperitoneally (i.p.) has been shown to be effective in producing anxiolytic-like effects in rats without causing significant locomotor impairment.[1][4] A dose-ranging study evaluating 0, 1, 3, and 6 mg/kg (i.p.) in an open-field test showed no significant effect on distance traveled at 1 and 3 mg/kg, but a trend towards decreased locomotion was observed at 6 mg/kg.[4] Therefore, 3 mg/kg is recommended as a starting point for assessing anxiolytic effects.
Q3: How should this compound be prepared and administered?
A3: this compound can be dissolved in a vehicle of 45% β-cyclodextrin in saline.[1][4] For a 3 mg/kg dose, a 1.5 mg/mL solution can be prepared and injected at a volume of 2 mL/kg intraperitoneally (i.p.).[1][4] It is recommended to administer the compound approximately 45 minutes before behavioral testing.[1][4]
Q4: What are the expected anxiolytic-like effects of this compound in behavioral assays?
A4: In preclinical studies using rat models of anxiety, this compound has been shown to produce the following anxiolytic-like effects:
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Increased time spent in the open arms of the zero maze. [1][4]
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Increased habituation to the acoustic startle response. [1][4]
Q5: Are there any known effects of this compound on locomotor activity?
A5: At a dose of 3 mg/kg (i.p.), this compound does not appear to significantly affect locomotor activity in rats.[4] However, a dose of 6 mg/kg may lead to a trend of decreased locomotion.[4] Researchers should consider including appropriate locomotor activity assessments (e.g., open field test) as a control in their experimental design.
Q6: What is the pharmacokinetic profile of this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable anxiolytic effect | Suboptimal Dose: The 3 mg/kg dose may not be optimal for the specific animal strain, age, or experimental conditions. | Conduct a dose-response study (e.g., 1, 3, 10 mg/kg) to determine the most effective dose for your specific model. |
| Timing of Administration: The 45-minute pre-treatment time may not align with the peak brain exposure of the compound. | If pharmacokinetic data becomes available, adjust the pre-treatment time accordingly. Alternatively, test different pre-treatment intervals (e.g., 30, 60, 90 minutes). | |
| Vehicle Effects: The 45% β-cyclodextrin vehicle may have unforeseen behavioral effects. | Always include a vehicle-only control group to differentiate the effects of this compound from those of the vehicle. | |
| Sedation or Hypoactivity Observed | Dose is too high: The administered dose may be causing sedative effects, confounding the interpretation of anxiolytic-like behavior. | Reduce the dose of this compound. Concurrently, run an open field test to assess locomotor activity at the doses used in the anxiety assays. |
| Inconsistent results between animals | Variability in Drug Administration: Inconsistent i.p. injection technique can lead to variable absorption. | Ensure all personnel are properly trained in i.p. injection techniques to ensure consistent administration. |
| Individual Animal Differences: Biological variability is inherent in animal research. | Increase the sample size per group to improve statistical power and account for individual differences. | |
| Precipitation of the compound in the vehicle | Solubility Issues: this compound may not be fully dissolved in the vehicle. | Ensure the 45% β-cyclodextrin solution is properly prepared and that this compound is completely dissolved before administration. Gentle warming and vortexing may aid dissolution. |
Data Presentation
Dose-Response Data for this compound in Rats
| Dose (mg/kg, i.p.) | Animal Model | Behavioral Assay | Key Findings | Reference |
| 3 | Long Evans Rat | Zero Maze | Increased time spent in open arms | [1][4] |
| 3 | Long Evans Rat | Acoustic Startle Response | Increased habituation | [1][4] |
| 0, 1, 3, 6 | Rat | Open Field Test | No significant effect on total distance traveled at 1 and 3 mg/kg. Trend for decreased locomotion at 6 mg/kg. | [4] |
Compound Administration Details
| Parameter | Description | Reference |
| Compound | This compound | [1][4] |
| Vehicle | 45% β-cyclodextrin in saline | [1][4] |
| Route of Administration | Intraperitoneal (i.p.) | [1][4] |
| Pre-treatment Time | 45 minutes | [1][4] |
Experimental Protocols
Elevated Plus Maze (EPM) for Rats
Objective: To assess anxiety-like behavior by measuring the animal's exploration of open versus enclosed arms of an elevated maze.
Materials:
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Elevated Plus Maze apparatus (two open arms and two closed arms)
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Video tracking software
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This compound solution
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Vehicle solution (45% β-cyclodextrin)
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Syringes and needles for i.p. injection
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70% ethanol for cleaning
Procedure:
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Habituation: Acclimate the rats to the testing room for at least 1 hour before the experiment.
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Drug Administration: Administer this compound (e.g., 3 mg/kg, i.p.) or vehicle to the rats 45 minutes before testing.
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Testing:
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Place the rat in the center of the EPM, facing one of the open arms.
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Allow the rat to explore the maze for 5 minutes.
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Record the session using a video camera positioned above the maze.
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Data Analysis: Use video tracking software to score the following parameters:
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Time spent in the open arms.
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Time spent in the closed arms.
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Number of entries into the open arms.
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Number of entries into the closed arms.
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Total distance traveled.
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Cleaning: Clean the maze thoroughly with 70% ethanol between each animal to remove olfactory cues.
Acoustic Startle Response (ASR) for Rats
Objective: To measure anxiety and sensorimotor gating by quantifying the startle response to a loud acoustic stimulus and its habituation over repeated presentations.
Materials:
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Acoustic startle response system (including a sound-attenuating chamber, a speaker for stimulus delivery, and a sensor to measure the startle response)
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This compound solution
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Vehicle solution (45% β-cyclodextrin)
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Syringes and needles for i.p. injection
Procedure:
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Drug Administration: Administer this compound (e.g., 3 mg/kg, i.p.) or vehicle to the rats 45 minutes before testing.
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Acclimation: Place the rat in the startle chamber and allow it to acclimate for a 5-minute period with background white noise.
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Testing Session:
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Present a series of acoustic startle stimuli (e.g., 120 dB white noise for 40 ms).
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Vary the inter-trial interval to prevent predictability.
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The session should consist of multiple blocks of trials to assess habituation.
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Data Analysis: The startle response is measured as the peak amplitude of the animal's movement. Key parameters to analyze include:
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Average startle amplitude in the initial block of trials.
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The degree of habituation, calculated as the percent reduction in startle amplitude from the first block to the last block of trials.
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Mandatory Visualizations
Signaling Pathway of mGlu3 Receptor and this compound
Caption: mGlu3 receptor signaling and the inhibitory action of this compound.
Experimental Workflow for Anxiolytic Testing
Caption: Workflow for assessing the anxiolytic effects of this compound.
Logical Relationship for Dose Selection
Caption: Logic for selecting the optimal dose of this compound.
References
- 1. The effects of predator odor (TMT) exposure and mGlu 3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive and negative allosteric modulation of metabotropic glutamate receptors: emerging therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Addressing variability in behavioral responses to VU6010572
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing variability in behavioral responses to VU6010572. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).[1][2][3] It works by binding to an allosteric site on the mGlu3 receptor, which is distinct from the glutamate binding site, to inhibit its function.[1] This modulation of the glutamatergic system is thought to underlie its behavioral effects.
Q2: What are the reported behavioral effects of this compound in preclinical models?
Studies in rodents have shown that this compound can produce anxiolytic-like and antidepressant-like effects.[1][2][4] For instance, it has been observed to increase time spent in the open arms of an elevated zero maze and enhance habituation to an acoustic startle response, which are indicative of reduced anxiety.[2][4][5]
Q3: I am observing high variability in the behavioral responses to this compound between my experimental subjects. What are the potential causes?
Variability in in vivo studies can arise from a number of factors.[6] These can be broadly categorized as biological and procedural.
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Biological Variability:
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Species and Strain: Different species or strains of rodents can exhibit varied responses to pharmacological agents due to genetic differences.
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Age and Sex: The age and sex of the animals can influence drug metabolism and behavioral responses.
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Baseline Anxiety and Stress Levels: The underlying stress and anxiety levels of the animals can impact the effects of anxiolytic compounds.
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Procedural Variability:
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Compound Formulation and Administration: Inconsistent preparation of the this compound solution or inaccuracies in dosing can lead to variable exposure.[7]
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Acclimation and Handling: Insufficient acclimation to the housing and testing environments, as well as inconsistent handling, can increase stress and variability.[8]
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Experimental Conditions: Minor variations in the testing environment, such as lighting and noise levels, can affect behavioral outcomes.
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Troubleshooting Guide
Issue: Inconsistent or unexpected behavioral outcomes with this compound.
This guide provides a systematic approach to troubleshooting and minimizing variability in your experiments involving this compound.
1. Review and Standardize Your Experimental Protocol
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Animal Model:
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Strain Selection: Ensure you are using a consistent and well-characterized rodent strain.
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Age and Weight: Use animals within a narrow age and weight range.
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Sex: Consider potential sex differences in your experimental design.
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Acclimation: Acclimate animals to the facility for at least one week before any procedures, and to the testing room for at least 60 minutes prior to behavioral testing.[8]
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Compound Formulation and Administration:
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Vehicle: this compound has been successfully dissolved in 45% β-cyclodextrin for intraperitoneal (i.p.) injection.[1][4] Ensure the vehicle is consistent across all experimental groups.
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Preparation: Prepare the dosing solution fresh on the day of the experiment to avoid degradation. Ensure this compound is fully dissolved.
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Dosing: Use calibrated equipment to ensure accurate dosing based on the animal's body weight.
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2. Data Analysis and Interpretation
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Outliers: Use appropriate statistical methods to identify and handle outliers in your data.
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Statistical Power: Ensure your study is adequately powered to detect statistically significant effects.[9]
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Positive Control: Include a positive control (a well-established anxiolytic or antidepressant) in your study to validate your experimental setup.[8]
Quantitative Data Summary
The following tables summarize the dosing and effects of this compound as reported in the literature.
Table 1: this compound Dosing Information
| Species | Dose | Route of Administration | Vehicle | Reference |
| Male Long-Evans Rats | 3 mg/kg | Intraperitoneal (i.p.) | 45% β-cyclodextrin | [1][2][4] |
Table 2: Reported Behavioral Effects of this compound
| Behavioral Test | Species | Effect | Reference |
| Elevated Zero Maze | Male Long-Evans Rats | Increased time spent in open arms | [2][4][5] |
| Acoustic Startle Response | Male Long-Evans Rats | Increased habituation | [2][4][5] |
| Predator Odor (TMT) Exposure | Male Long-Evans Rats | Did not affect acute stress-reactive behaviors | [1][2][4] |
| Context Re-exposure to TMT | Male Long-Evans Rats | Prevented context freezing response | [1][5] |
Experimental Protocols
1. Elevated Zero Maze (EZM)
The EZM is used to assess anxiety-like behavior in rodents. The apparatus consists of a circular platform with two open and two closed arms.
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Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
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Procedure: Place the animal at the boundary of an open and closed arm and allow it to explore the maze for a 5-minute session.
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Scoring: Record the time spent in the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
2. Acoustic Startle Response (ASR)
The ASR test measures the reflexive response to a sudden, loud noise and is used to assess sensorimotor gating and emotional reactivity.
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Apparatus: A startle chamber equipped with a speaker to deliver acoustic stimuli and a sensor to measure the animal's startle response.
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Acclimation: Place the animal in the startle chamber and allow a 5-minute acclimation period with background noise.
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Procedure: Present a series of acoustic stimuli (e.g., 120 dB) and measure the startle amplitude. To assess habituation, repeatedly present the startle stimulus and measure the decrease in response over time.
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Scoring: An enhanced rate of habituation can be interpreted as an anxiolytic-like effect.
Visualizations
Caption: Signaling pathway of this compound.
Caption: A workflow for troubleshooting inconsistent experimental results.
Caption: A typical workflow for a behavioral experiment with this compound.
References
- 1. The effects of predator odor (TMT) exposure and mGlu 3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. The effects of predator odor (TMT) exposure and mGlu3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Potential off-target effects of VU6010572 to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of VU6010572, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3) with an IC50 of 245 nM.[1][2] It functions by binding to a site on the receptor distinct from the glutamate binding site, thereby reducing the receptor's response to glutamate.
Q2: What is the known selectivity profile of this compound against other mGlu receptors?
This compound exhibits high selectivity for mGlu3 over other closely related mGlu receptors. Specifically, it has been shown to have an IC50 greater than 30 µM for both mGlu2 and mGlu5 receptors.[2]
Q3: Has this compound been screened for off-target binding against a broader panel of receptors?
Yes, this compound was evaluated in a Eurofins radioligand binding panel consisting of 68 GPCRs, ion channels, transporters, and nuclear hormone receptors and showed no significant off-target binding.[2] This suggests a low probability of direct, high-affinity interactions with these common off-targets.
Q4: Are there any known indirect or functional "off-target" effects of this compound?
Yes. While direct off-target binding appears minimal, studies have reported that this compound can indirectly influence the expression of other neurotransmitter receptors, particularly in the context of stress. For instance, pretreatment with this compound has been observed to alter the expression of NMDA receptor subunits (GriN2A, GriN2B, GriN3B) and mGlu5 (Grm5) in brain regions like the insular cortex and the bed nucleus of the stria terminalis (BNST) in response to stress.[3][4][5][6]
Q5: What should I consider if I observe unexpected results in my experiments with this compound?
If you encounter unexpected phenotypes or molecular changes, consider the following:
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Experimental Context: The indirect effects on NMDA and mGlu5 receptor expression have been noted in stress-related models.[3][4][5][6] Consider if your experimental paradigm involves stressors that might unmask these effects.
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Long-term Treatment: The duration of this compound administration may influence adaptive changes in receptor expression.
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Brain Region Specificity: The observed indirect effects on receptor expression were region-specific. Analyze the specific brain areas relevant to your study.
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Control Experiments: To investigate potential indirect effects, consider including molecular analyses (e.g., RT-PCR or Western blotting) for key NMDA receptor subunits and mGlu5 in your experimental design.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected anxiolytic-like or antidepressant-like phenotypes. | These are known on-target effects of mGlu3 NAMs.[7] | These observations are likely consistent with the mechanism of action of this compound. |
| Alterations in NMDA receptor-dependent plasticity or signaling. | Although this compound does not directly bind to NMDA receptors, it has been shown to modulate the expression of NMDA receptor subunits under certain conditions (e.g., stress).[3][4] | Measure the expression levels of NMDA receptor subunits (e.g., GriN2A, GriN2B, GriN3B) in your tissue of interest to determine if their expression has been altered. |
| Changes in mGlu5 receptor signaling or expression. | Similar to its effects on NMDA receptors, this compound has been reported to influence the expression of mGlu5 (Grm5) in specific brain regions following a stressor.[3][4] | Assess mGlu5 receptor expression and/or function in your experimental model to confirm if this indirect effect is occurring. |
| Variability in behavioral responses. | The effects of this compound can be influenced by the experimental conditions, such as the presence of stressors.[2][3] | Carefully control for and document all experimental variables, especially those related to stress. Consider including a non-stressed control group treated with this compound. |
Quantitative Data Summary
Table 1: Selectivity Profile of this compound
| Target | Assay Type | Value | Reference |
| mGlu3 | IC50 | 245 nM | [1][2] |
| mGlu2 | IC50 | > 30 µM | [2] |
| mGlu5 | IC50 | > 30 µM | [2] |
| Broad Panel (68 targets) | Radioligand Binding | No significant binding | [2] |
Experimental Protocols
Radioligand Binding Panel for Off-Target Screening
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Objective: To assess the potential for this compound to bind to a wide range of known receptors, ion channels, and transporters.
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Methodology: A standard commercial radioligand binding panel (e.g., Eurofins) is utilized. This typically involves the following steps:
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Compound Submission: this compound is provided at a specified concentration (often 10 µM for initial screening).
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Membrane Preparation: Membranes are prepared from cells recombinantly expressing the target of interest or from native tissue known to be rich in the target.
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Competitive Binding Assay: The assay is performed in a multi-well plate format. Each well contains the membrane preparation, a specific radiolabeled ligand for the target, and either buffer, a known reference compound, or this compound.
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Incubation and Washing: The mixture is incubated to allow for binding to reach equilibrium. The unbound radioligand is then washed away.
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Detection: The amount of bound radioactivity is quantified using a scintillation counter.
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Data Analysis: The percentage of inhibition of radioligand binding by this compound is calculated relative to the control (buffer) and the reference compound. Significant inhibition (typically >50%) at the screening concentration would warrant further investigation to determine an IC50 or Ki value.
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Real-Time Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis
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Objective: To quantify the mRNA expression levels of specific genes (e.g., Grm3, Grm5, Grin2a, Grin2b, Grin3b) in brain tissue following treatment with this compound.
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Methodology:
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Tissue Collection and RNA Extraction: Following the experimental paradigm, specific brain regions (e.g., insular cortex, BNST) are dissected and immediately frozen. Total RNA is then extracted using a commercially available kit (e.g., RNeasy Kit, Qiagen).
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RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed via gel electrophoresis or a bioanalyzer.
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Reverse Transcription: An equal amount of RNA from each sample is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers and oligo(dT)s.
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Real-Time PCR: The relative abundance of target gene transcripts is quantified using a real-time PCR system. The reaction mixture includes the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).
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Data Analysis: The cycle threshold (Ct) values are determined for each target gene and a reference (housekeeping) gene (e.g., Gapdh, Actb). The relative expression of the target genes is calculated using the ΔΔCt method.
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Visualizations
Caption: Glutamatergic synapse showing direct and indirect effects of this compound.
Caption: Workflow for investigating indirect off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effects of predator odor (TMT) exposure and mGlu 3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of predator odor (TMT) exposure and mGlu3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Troubleshooting unexpected results in VU6010572 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VU6010572, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). As a NAM, it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate. It is highly CNS penetrant, making it suitable for in vivo studies.
Q2: What is the reported selectivity of this compound?
A2: this compound demonstrates high selectivity for mGlu3 over other mGlu receptors, with an IC50 of 245 nM for mGlu3, while the IC50 for mGlu2 and mGlu5 is greater than 30 µM.[1] It has also been shown to have no off-target effects in a screening panel of 68 G-protein coupled receptors, ion channels, and transporters.[1]
Q3: How should I prepare and store this compound?
A3: For in vitro studies, this compound can be dissolved in DMSO. For in vivo studies in rodents, a common vehicle is 45% β-cyclodextrin.[2][3] Stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under nitrogen. Repeated freeze-thaw cycles should be avoided to prevent inactivation.
Q4: What are the expected effects of this compound in behavioral models of stress and anxiety?
A4: In preclinical studies using a predator scent stress model in rats, a 3 mg/kg intraperitoneal dose of this compound produced lasting anxiolytic-like behavioral effects.[4] Specifically, it increased the time spent in the open arms of the elevated zero maze and enhanced habituation in the acoustic startle response test.[4] However, it did not appear to affect the acute stress-reactive behaviors during the initial stressor exposure.[4]
Troubleshooting Unexpected Results
This section addresses potential issues that may arise during experiments with this compound.
Issue 1: Lack of an observable effect in my behavioral experiment.
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Possible Cause 1: Inadequate Dose. The effective dose can vary depending on the animal model, species, and the specific behavioral paradigm. The widely reported effective dose is 3 mg/kg i.p. in rats.[4] Consider performing a dose-response study to determine the optimal concentration for your specific experimental conditions.
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Possible Cause 2: Compound Instability. Improper storage or handling of this compound can lead to its degradation. Ensure that the compound is stored as recommended (see FAQ 3) and that solutions are freshly prepared or properly stored.
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Possible Cause 3: Timing of Administration. The pharmacokinetic profile of this compound should be considered. In the predator scent stress study, the compound was administered 45 minutes prior to the stressor.[4] The timing of administration relative to the behavioral test is critical.
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Possible Cause 4: Experimental Model Specificity. The effects of mGlu3 modulation can be subtle and highly dependent on the neural circuits engaged by the specific behavioral task. The anxiolytic-like effects of this compound have been observed in the elevated zero maze, a test of exploratory behavior in a novel environment.[4] The effects may not be as pronounced in other anxiety models.
Issue 2: I am observing an unexpected anxiolytic-like effect.
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Explanation: While mGlu3 receptors are traditionally associated with inhibitory signaling, their role in complex behaviors like anxiety is not fully understood. The observed anxiolytic-like effects of this compound in some models, such as the elevated zero maze, suggest that blocking mGlu3 function can, under certain conditions, reduce anxiety-like behaviors.[4] This could be due to the specific neural circuits involved in the behavioral task and the role of mGlu3 receptors within those circuits.
Issue 3: Variability in gene expression results.
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Possible Cause 1: Brain Region Specificity. The effects of this compound on gene expression are highly dependent on the brain region being analyzed. For example, in the predator scent stress model, this compound had different effects on glutamate receptor gene expression in the insular cortex versus the bed nucleus of the stria terminalis (BNST).[4]
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Possible Cause 2: Inter-animal Variability. Biological variability between animals can contribute to differences in gene expression. Ensure adequate sample sizes and appropriate statistical analysis to account for this variability.
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Possible Cause 3: Timing of Tissue Collection. Gene expression changes can be dynamic. The timing of tissue collection relative to drug administration and behavioral testing is a critical parameter that should be consistent across all experimental groups.
Data Presentation
The following tables summarize the qualitative effects of this compound on gene expression in the insular cortex and bed nucleus of the stria terminalis (BNST) in a predator scent stress model in rats.
Table 1: Effect of this compound on Glutamate Receptor Gene Expression in the Insular Cortex Following Predator Scent Stress
| Gene | Effect of TMT Stress | Effect of this compound Pre-treatment on TMT-induced Changes |
| Grm3 (mGlu3) | Increased Expression | No significant effect |
| Grm5 (mGlu5) | Increased Expression | No significant effect |
| GriN2A (NMDA subunit) | Increased Expression | No significant effect |
| GriN2B (NMDA subunit) | Increased Expression | No significant effect |
| GriN2C (NMDA subunit) | Increased Expression | No significant effect |
| GriN3A (NMDA subunit) | Increased Expression | No significant effect |
| GriN3B (NMDA subunit) | Increased Expression | Blocked Upregulation |
Table 2: Effect of this compound on Glutamate Receptor Gene Expression in the BNST Following Predator Scent Stress
| Gene | Effect of TMT Stress (in vehicle-treated) | Effect of this compound Pre-treatment on TMT-induced Changes | Effect of this compound (in control, no stress) |
| GriN2A (NMDA subunit) | No significant effect | - | Upregulated |
| GriN2B (NMDA subunit) | Increased Expression | Decreased Expression | Upregulated |
| GriN3B (NMDA subunit) | Increased Expression | Reversed Upregulation | Upregulated |
| Grm2 (mGlu2) | No significant effect | - | Upregulated |
Experimental Protocols
1. In Vivo Administration of this compound in Rats
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Compound Preparation: Dissolve this compound in 45% β-cyclodextrin to achieve the desired final concentration. For a 3 mg/kg dose, a 1.5 mg/mL solution can be prepared.[3]
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Administration: Administer the solution via intraperitoneal (i.p.) injection at a volume of 2 mL/kg.[3] The vehicle (45% β-cyclodextrin) should be administered to the control group at the same volume.
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Timing: In the reported stress study, this compound was administered 45 minutes prior to the stressor exposure.[4]
2. Elevated Zero Maze (EZM) for Anxiety-Like Behavior
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Apparatus: The EZM is an annular platform with two open and two closed (walled) quadrants.
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Procedure: Place the animal at the border of an open and closed quadrant and allow it to explore freely for a set period (e.g., 5 minutes).
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Data Collection: Record the time spent in the open and closed quadrants, the number of entries into each quadrant, and other ethological measures such as head dips and stretched-attend postures. An increase in the time spent in the open quadrants is indicative of an anxiolytic-like effect.
3. Acoustic Startle Response (ASR) and Habituation
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Apparatus: A startle chamber equipped with a speaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
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Procedure: After an acclimation period with background noise, present a series of acoustic startle stimuli (e.g., loud white noise bursts).
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Data Collection: Measure the amplitude of the startle response to each stimulus. Habituation is observed as a decrease in the startle response over repeated stimulus presentations. An enhancement of habituation can be interpreted as an anxiolytic-like effect.
Mandatory Visualizations
Caption: mGlu3 receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a preclinical study of this compound in a stress model.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Dose-dependent changes in the locomotor responses to methamphetamine in BALB/c mice: Low doses induce hypolocomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of predator odor (TMT) exposure and mGlu3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for vehicle effects when using VU6010572
Welcome to the technical support center for VU6010572. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals effectively control for vehicle effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and centrally nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).[1][2] As a NAM, it does not directly compete with the endogenous ligand, glutamate, but instead binds to a different site on the receptor to decrease its response to glutamate. The mGlu3 receptor is a G-protein coupled receptor (GPCR) linked to a Gi/o signaling pathway.[3] Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4]
Q2: What are the recommended vehicles for dissolving this compound in in vitro and in vivo studies?
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In Vitro : Dimethyl sulfoxide (DMSO) is the recommended vehicle for dissolving this compound for cell-based assays.[1][5][6]
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In Vivo : For intraperitoneal (i.p.) injections in rodents, a solution of 45% β-cyclodextrin in saline has been successfully used to deliver this compound.[7]
Q3: Why is a vehicle control essential when working with this compound?
A vehicle control is a critical component of experimental design that involves administering the vehicle alone to a control group.[8][9] This is necessary to differentiate the biological effects of this compound from any potential effects caused by the vehicle itself.[8] Solvents like DMSO can influence cell behavior, including viability and signaling pathways, while in vivo vehicles can have systemic effects.[5][8] By comparing the results from the this compound-treated group to the vehicle control group, any observed changes can be confidently attributed to the compound's activity.
Troubleshooting Guides
In Vitro Studies using DMSO
| Problem | Potential Cause | Recommended Solution |
| Unexpected biological effects in the vehicle control group (e.g., cytotoxicity, altered signaling). | The DMSO concentration may be too high for your specific cell line.[5][8] | - Lower the final DMSO concentration to the minimum required for solubility, ideally ≤0.1%.[8]- Perform a DMSO dose-response curve to determine the non-toxic concentration range for your cells.[1][8] |
| High variability in results between experiments. | Inconsistent preparation of the vehicle or this compound stock solutions. | - Prepare a large batch of the vehicle and the highest concentration of this compound stock solution for the entire experiment.- Prepare all subsequent dilutions and controls from these same stocks.[8] |
| Precipitation of this compound upon dilution in aqueous media. | The compound's solubility limit is exceeded when the DMSO stock is diluted. | - Prepare working dilutions from a concentrated DMSO stock immediately before use.- Vortex the aqueous solution while adding the DMSO stock to facilitate rapid mixing.[8] |
| Vehicle control shows inhibition of p38 or JNK signaling pathways. | This is a known off-target effect of DMSO.[5] | - This is an expected phenomenon. Compare the this compound-treated group directly against the vehicle control, not an untreated control, to isolate the compound's specific effects.[5] |
In Vivo Studies using 45% β-Cyclodextrin
| Problem | Potential Cause | Recommended Solution |
| Unusual behavioral or physiological responses in vehicle-treated animals. | The 45% β-cyclodextrin solution may have inherent biological effects. | - Conduct a thorough literature search for known effects of high-concentration cyclodextrin administration in your animal model.- Perform a preliminary study with the vehicle alone to characterize any behavioral or physiological changes. |
| Inconsistent drug exposure or efficacy. | Improper preparation or administration of the dosing solution. | - Ensure this compound is fully dissolved in the 45% β-cyclodextrin solution. Gentle warming or sonication may be necessary.- Ensure accurate and consistent intraperitoneal injection technique. |
| Local irritation or inflammation at the injection site. | The high concentration of the vehicle may be causing tissue irritation. | - Visually inspect the injection site post-administration for any signs of irritation.- Consider reducing the injection volume if possible, while maintaining the target dose. |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration In Vitro
This protocol is designed to identify the highest concentration of DMSO that does not significantly impact the viability of your cell line.
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Cell Plating : Seed your cells in a 96-well plate at the density used for your primary experiments and allow them to adhere overnight.
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Prepare DMSO Dilutions : Create a series of DMSO dilutions in your complete cell culture medium. Recommended final concentrations to test are 2.0%, 1.0%, 0.5%, 0.25%, 0.1%, and 0.05%. Include a "medium-only" control (0% DMSO).
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Treatment : Replace the existing medium with the prepared DMSO dilutions. Include at least three replicate wells for each concentration.
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Incubation : Incubate the plate for the longest duration planned for your this compound experiments (e.g., 24, 48, or 72 hours).
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Viability Assessment : Measure cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.[10]
-
Data Analysis : Normalize the results to the "medium-only" control (set as 100% viability). The highest DMSO concentration that maintains high viability (e.g., >95%) is the maximum recommended concentration for your experiments.
Protocol 2: Vehicle-Controlled In Vivo Study with this compound
This protocol outlines a typical intraperitoneal (i.p.) administration of this compound with a vehicle control in rats.
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Animal Groups : Randomly assign animals to the following groups (n=8-10 per group):
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Group 1: Vehicle Control (45% β-cyclodextrin in saline)
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Group 2: this compound (e.g., 3 mg/kg)
-
-
Dosing Solution Preparation :
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Vehicle : Prepare a sterile solution of 45% (w/v) β-cyclodextrin in 0.9% saline.
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This compound : Calculate the required amount of this compound for the desired dose (e.g., 3 mg/kg). Dissolve the compound in the 45% β-cyclodextrin vehicle. Ensure complete dissolution.
-
-
Administration :
-
Administer the vehicle or this compound solution via i.p. injection. The injection volume should be consistent across all animals (e.g., 2 mL/kg).[7]
-
Use appropriate animal handling and injection techniques.
-
-
Behavioral/Physiological Assessment : Conduct your planned assessments at the desired time points post-injection.
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Data Analysis : Compare the results from the this compound-treated group to the vehicle control group using appropriate statistical methods.
Data Presentation
Table 1: Recommended Vehicle Concentrations for this compound Experiments
| Experimental System | Vehicle | Recommended Final Concentration | Key Considerations |
| In Vitro (Cell-based assays) | DMSO | ≤0.1% (cell line dependent) | Perform a dose-response curve to determine the non-toxic limit for your specific cells.[1][8] |
| In Vivo (Rodent i.p. injection) | 45% β-Cyclodextrin | 45% (w/v) in saline | Ensure complete dissolution of this compound. Be aware of potential inherent effects of the vehicle. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The effects of predator odor (TMT) exposure and mGlu3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Best practices for minimizing stress in animals treated with VU6010572
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing stress in animals treated with VU6010572. Adherence to these best practices is crucial for animal welfare and the generation of reliable scientific data.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound administration.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Increased struggling, vocalization, or defecation during injection. | Procedural Stress: Improper handling and restraint techniques are common stressors. | - Refine Handling: Avoid tail-lifting. Use non-aversive methods such as tunnel handling or cupping the animal.[1] - Optimize Restraint: Use a firm but gentle grip that does not constrict breathing. For intraperitoneal (IP) injections, a two-person technique is often less stressful.[2] - Habituation: Acclimate the animals to the handling and injection procedures over several days before the experiment begins. |
| Post-injection agitation or hyperactivity. | Drug Effect: this compound may induce hyperactivity, particularly in a novel or stressful environment.[3][4][5] Procedural Stress: The injection procedure itself can be a significant stressor.[6] | - Differentiate from Stress: Observe for other signs of stress such as piloerection, hunched posture, or changes in grooming. If these are absent, the hyperactivity is more likely a drug effect. - Provide Recovery Time: Allow the animal to recover in its home cage without disturbance after the injection. - Environmental Enrichment: House animals in an enriched environment to reduce baseline stress levels. |
| Reduced food and water intake after treatment. | General Malaise: This can be a sign of stress or a potential adverse drug reaction. Vehicle Effects: The vehicle, 45% β-cyclodextrin, may cause transient discomfort. | - Monitor Body Weight: Track daily body weight to quantify changes in intake. - Provide Palatable Food: Offer a preferred food source to encourage eating. - Consult Veterinary Staff: If reduced intake persists for more than 24 hours, seek veterinary advice. |
| Freezing behavior during behavioral testing. | Contextual Fear/Anxiety: This is a common stress response, especially in unfamiliar environments. | - Habituation to Testing Arena: Thoroughly habituate the animals to the testing environment before initiating the experiment. - Anxiolytic Drug Effect: Note that while this compound has shown anxiolytic-like effects (e.g., increased time in open arms of a maze), it may not eliminate all fear responses, such as freezing in response to a direct threat or a highly stressful context.[3][4][5][7] |
Frequently Asked Questions (FAQs)
Q1: What are the known behavioral effects of this compound in rats that could be mistaken for stress?
A1: this compound has demonstrated anxiolytic-like and antidepressant-like effects in preclinical studies.[7] However, some of its behavioral effects could be misinterpreted as stress. Notably, in some experimental contexts, this compound has been associated with hyperactivity.[3][4][5] It is important to differentiate this from stress-induced agitation by observing for other clinical signs of stress.
Q2: What are the general signs of stress to monitor for in laboratory rats?
A2: Signs of stress in rats can be physiological and behavioral. These include:
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Physiological: Increased heart rate and blood pressure, elevated corticosterone levels, changes in body weight, and increased susceptibility to disease.[8][9]
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Behavioral: Hunched posture, piloerection (hair standing on end), excessive grooming or lack of grooming, decreased food and water intake, social withdrawal, increased aggression, freezing, or excessive vocalization.[10]
Q3: How can I minimize stress during the intraperitoneal (IP) injection of this compound?
A3: Minimizing stress during IP injections involves a combination of gentle technique and habituation.
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Habituation: Handle the rats and simulate the injection procedure for several days leading up to the experiment to reduce novelty-induced stress.
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Low-Stress Restraint: Use a non-aversive restraint method. A two-person technique, where one person gently restrains the animal while the other administers the injection, is often preferred.[2]
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Injection Technique: Use a new, sharp needle of an appropriate gauge. The injection should be made into the lower right quadrant of the abdomen to avoid the bladder and cecum. The injection should be administered smoothly and quickly.
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Post-Injection Care: Return the animal to its home cage immediately after the injection and avoid further disturbances.
Q4: What is the recommended vehicle for this compound, and are there any stress-related considerations with its use?
A4: Published studies have used 45% β-cyclodextrin as a vehicle for this compound.[3] While cyclodextrins are generally considered safe, high concentrations can have physiological effects. It is important to run a vehicle-only control group to account for any effects of the vehicle itself.
Q5: How can environmental enrichment help in minimizing stress in animals treated with this compound?
A5: Environmental enrichment provides sensory and motor stimulation that can significantly reduce baseline stress levels and enhance animal well-being.[8] This can lead to more robust and reliable experimental results. Recommended enrichment for rats includes:
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Social Housing: Housing rats in stable pairs or groups.
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Nesting Material: Providing materials like shredded paper or cotton squares for nest building.
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Shelters: Including objects like huts or tubes for hiding.
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Gnawing Objects: Offering items such as wood blocks or chew sticks to encourage natural gnawing behavior.
Experimental Protocols
Low-Stress Intraperitoneal Injection Protocol for this compound in Rats
This protocol is designed to minimize stress during the administration of this compound dissolved in 45% β-cyclodextrin.
Materials:
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This compound solution (e.g., 1.5 mg/mL in 45% β-cyclodextrin for a 3 mg/kg dose at a 2 mL/kg injection volume)
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Sterile syringes (1 mL) with appropriate gauge needles (e.g., 25-27G)
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70% ethanol
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Gauze pads
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Clean home cage with environmental enrichment
Procedure:
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Preparation:
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Warm the this compound solution to room temperature if stored refrigerated.
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Prepare one syringe per animal to avoid cross-contamination.
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Transport the animals to a quiet, dedicated procedure room to minimize disturbances in the housing room. Allow for a period of acclimation to the new room.
-
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Handling and Restraint (Two-Person Technique Recommended):
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Handler 1 (Restrainer):
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Gently lift the rat from its cage using a non-aversive method (e.g., cupping with both hands).
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Securely but gently restrain the rat. One effective method is to place the rat along the forearm with its head facing the elbow. Gently hold the scruff of the neck with the thumb and forefinger of one hand and support the hindquarters with the other hand. Ensure the animal's breathing is not restricted.
-
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Handler 2 (Injector):
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Position the animal so that its abdomen is accessible.
-
-
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Injection:
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Wipe the injection site (lower right abdominal quadrant) with 70% ethanol and allow it to dry.
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Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
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Gently aspirate to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder, respectively.
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If aspiration is clear, inject the solution smoothly and steadily.
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Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds if any bleeding occurs.
-
-
Post-Procedure:
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Immediately return the animal to its home cage.
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Monitor the animal for any adverse reactions for a short period before returning it to the housing room.
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Observe the animal in its home cage for signs of stress or pain.
-
Visualizations
Caption: Experimental workflow for minimizing stress during this compound administration.
Caption: Logical relationship between stress reduction techniques and experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The effects of predator odor (TMT) exposure and mGlu3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. The effects of predator odor (TMT) exposure and mGlu 3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 9. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 10. Understanding stress: Insights from rodent models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to VU6010572 and VU6001966 in Metabotropic Glutamate Receptor Studies
In the landscape of neuroscience research, particularly in the study of metabotropic glutamate (mGlu) receptors, the development of selective allosteric modulators has been pivotal. This guide provides a detailed comparison of two such compounds: VU6010572, a negative allosteric modulator (NAM) of the mGlu3 receptor, and VU6001966, a NAM of the mGlu2 receptor. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the distinct and overlapping pharmacological profiles of these tools.
Introduction to this compound and VU6001966
This compound and VU6001966 are highly selective research compounds that act as negative allosteric modulators of different group II mGlu receptors. While both have been investigated for their potential in modulating neuronal excitability and their therapeutic implications, they target distinct receptor subtypes, leading to different mechanistic actions and potential applications.
This compound is a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 3 (mGlu3).[1] It is characterized by its high central nervous system (CNS) penetrance and has been instrumental in elucidating the specific roles of mGlu3 in various physiological and pathological processes.[1]
VU6001966 is a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 2 (mGlu2).[2][3] This compound also exhibits good CNS penetration and has been utilized as a research tool to dissect the functions of mGlu2 receptors, including its potential as a positron emission tomography (PET) tracer.[2][3]
Comparative Pharmacological Data
The following tables summarize the key quantitative data for this compound and VU6001966, highlighting their potency and selectivity.
Table 1: In Vitro Potency and Selectivity
| Compound | Primary Target | IC50 | Selectivity |
| This compound | mGlu3 | 245 nM[1] | Highly selective against mGlu2 (>30 µM)[4] |
| VU6001966 | mGlu2 | 78 nM[2][3] | >350-fold selective over mGlu3 (>30 µM)[5] |
Table 2: In Vivo Efficacy and Administration
| Compound | Preclinical Model | Effect | Route of Administration | Dosage |
| This compound | Predator Odor (TMT) Exposure in rats | Anxiolytic-like effects[6] | Intraperitoneal (i.p.) | 3 mg/kg[6] |
| VU6001966 | Forced Swim Test in rats | Antidepressant-like effects[7][8] | Intraperitoneal (i.p.) | Dose-dependent[7] |
Signaling Pathways and Mechanisms of Action
Both mGlu2 and mGlu3 are G-protein coupled receptors (GPCRs) belonging to Group II, which are typically coupled to the Gαi/o subunit. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As negative allosteric modulators, this compound and VU6001966 bind to a site on their respective receptors that is distinct from the glutamate binding site. This binding reduces the receptor's response to glutamate, thereby inhibiting the canonical Gαi/o signaling pathway.
However, research has revealed divergent mechanisms of action for mGlu2 and mGlu3 NAMs in modulating synaptic transmission. mGlu2 receptors are predominantly located presynaptically, where they act as autoreceptors to inhibit glutamate release. Therefore, a NAM like VU6001966 is thought to exert its effects by blocking this presynaptic inhibition, leading to an increase in glutamate release.
In contrast, mGlu3 receptors are found both presynaptically and postsynaptically, as well as on glial cells. Studies suggest that mGlu3 NAMs, such as This compound , may have a more prominent postsynaptic mechanism of action. Furthermore, there is evidence of a functional interaction between mGlu3 and mGlu5 receptors, where mGlu3 can modulate mGlu5 signaling.
Canonical Gαi/o signaling pathway for mGlu2 and mGlu3 receptors and the inhibitory action of their respective NAMs.
Functional interaction between mGlu3 and mGlu5 receptors, a non-canonical signaling pathway modulated by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro IC50 Determination
1. Calcium Mobilization Assay (for Gq-coupled or Gqi-chimera expressing cells)
This assay is commonly used to determine the potency of allosteric modulators.
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Cell Culture: CHO or HEK293 cells stably expressing the target mGlu receptor (mGlu2 or mGlu3) and a promiscuous G-protein (e.g., Gα15/16) or a Gαq/i chimera are cultured in appropriate media.
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Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
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Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time at 37°C.
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Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence is recorded before the addition of varying concentrations of the NAM (this compound or VU6001966).
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Agonist Stimulation: After a short incubation with the NAM, a sub-maximal concentration (EC20 or EC80) of glutamate is added to stimulate the receptor.
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Data Analysis: The change in fluorescence, indicating intracellular calcium mobilization, is measured. The IC50 value is calculated by plotting the inhibition of the agonist response against the concentration of the NAM using a non-linear regression model.
2. [35S]GTPγS Binding Assay (for Gi/o-coupled receptors)
This assay directly measures the activation of G-proteins.
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Membrane Preparation: Membranes from cells expressing the target mGlu receptor are prepared by homogenization and centrifugation.
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Assay Buffer: The assay is performed in a buffer containing GDP, MgCl2, and NaCl.
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Incubation: Membranes are incubated with varying concentrations of the NAM, a fixed concentration of glutamate (agonist), and [35S]GTPγS.
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Termination: The reaction is terminated by rapid filtration through glass fiber filters.
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Scintillation Counting: The amount of [35S]GTPγS bound to the G-proteins on the filters is quantified using a scintillation counter.
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Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the concentration of the NAM.
In Vivo Behavioral Assays
1. Elevated Zero Maze (for Anxiolytic-like Effects)
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Apparatus: A circular runway elevated from the floor, divided into two open and two enclosed quadrants.
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Acclimation: Animals (rats or mice) are habituated to the testing room for at least 30 minutes before the test.
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Drug Administration: this compound (or vehicle) is administered intraperitoneally (i.p.) at a dose of 3 mg/kg.
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Test Procedure: After a specified pretreatment time, each animal is placed in one of the enclosed quadrants and allowed to explore the maze for a set duration (e.g., 5 minutes).
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Data Collection: The animal's movement is recorded by an overhead video camera and analyzed using tracking software.
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Parameters Measured: Time spent in the open quadrants, number of entries into the open quadrants, and total distance traveled are measured. An increase in the time spent in the open quadrants is indicative of an anxiolytic-like effect.
Experimental workflow for the Elevated Zero Maze test.
2. Forced Swim Test (for Antidepressant-like Effects)
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Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
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Pre-test Session: On the first day, animals are placed in the water for a 15-minute pre-swim session.
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Drug Administration: VU6001966 (or vehicle) is administered at various doses before the test session on the second day.
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Test Session: 24 hours after the pre-test, animals are placed back in the water for a 5-minute test session.
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Data Collection: The session is video-recorded, and the duration of immobility (floating with only minimal movements to keep the head above water) is scored by a trained observer blind to the treatment groups.
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Data Analysis: A reduction in immobility time is interpreted as an antidepressant-like effect.
Experimental workflow for the Forced Swim Test.
Conclusion
This compound and VU6001966 are invaluable tools for the selective investigation of mGlu3 and mGlu2 receptors, respectively. While both compounds are negative allosteric modulators of group II mGlu receptors and have shown promise in preclinical models of neuropsychiatric disorders, their distinct receptor targets lead to different mechanisms of action at the synaptic level. VU6001966 primarily acts presynaptically to disinhibit glutamate release, whereas this compound is thought to have a key postsynaptic role, potentially involving interactions with other receptor systems like mGlu5. The choice between these two compounds will depend on the specific research question and the desire to target either the mGlu2 or mGlu3 receptor subtype. This guide provides a foundational understanding to aid researchers in making informed decisions for their mGlu receptor studies.
References
- 1. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 4. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animal.research.wvu.edu [animal.research.wvu.edu]
- 8. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Selective mGlu3 NAMs versus Non-Selective Antagonists for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between selective metabotropic glutamate receptor 3 (mGlu3) negative allosteric modulators (NAMs) and non-selective mGlu3 antagonists. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate pharmacological tools for their studies.
Introduction to mGlu3 Modulation
The metabotropic glutamate receptor 3 (mGlu3), a class C G-protein coupled receptor (GPCR), is a key regulator of synaptic transmission and plasticity in the central nervous system.[1][2] Dysregulation of mGlu3 signaling has been implicated in various neurological and psychiatric disorders, making it an attractive target for therapeutic intervention. Pharmacological modulation of mGlu3 can be achieved through two primary mechanisms: non-selective antagonism at the orthosteric binding site and selective negative allosteric modulation at a topographically distinct site.
Non-selective antagonists , such as LY341495, competitively bind to the highly conserved glutamate binding site, blocking the activation of the receptor.[3][4] However, their utility can be limited by a lack of specificity, often affecting other mGlu receptors.[3][4] In contrast, selective mGlu3 NAMs bind to an allosteric site, offering a more targeted approach to receptor inhibition with a reduced potential for off-target effects.[5] This guide will delve into the quantitative differences, experimental validation, and signaling implications of these two classes of mGlu3 modulators.
Quantitative Comparison of Pharmacological Tools
The following tables summarize the in vitro potency and selectivity of representative selective mGlu3 NAMs and the non-selective antagonist LY341495.
Table 1: In Vitro Potency at mGlu3
| Compound | Type | Assay Format | Potency (IC₅₀) | Reference |
| ML289 | Selective mGlu3 NAM | Calcium Mobilization | 649 nM | [5] |
| VU0650786 | Selective mGlu3 NAM | Not Specified | ~30 mg/kg (in vivo) | [6] |
| LY341495 | Non-selective Antagonist | cAMP Formation | 14 nM | [3] |
Table 2: Selectivity Profile of LY341495 (Non-Selective Antagonist)
| mGlu Receptor Subtype | Potency (IC₅₀) |
| mGlu2 | 21 nM |
| mGlu3 | 14 nM |
| mGlu8 | 170 nM |
| mGlu7 | 990 nM |
| mGlu1a | 7,800 nM |
| mGlu5a | 8,200 nM |
| mGlu4 | 22,000 nM |
| [Data sourced from Kingston et al., 1998][3] |
Table 3: Selectivity Profile of ML289 (Selective mGlu3 NAM)
| Receptor | Activity | Potency (IC₅₀) |
| mGlu3 | NAM | 649 nM |
| mGlu2 | NAM | >10,000 nM (>15-fold selective) |
| mGlu5 | PAM/NAM | Inactive (>30,000 nM) |
| [Data sourced from Probe Reports from the NIH Molecular Libraries Program][5] |
Key Differentiators and Experimental Evidence
The primary advantage of selective mGlu3 NAMs lies in their ability to dissect the specific physiological roles of mGlu3 from those of other mGlu receptors, particularly the closely related mGlu2. Non-selective antagonists like LY341495 potently block both mGlu2 and mGlu3, which can confound the interpretation of experimental results.[3]
In preclinical studies, selective mGlu3 NAMs have demonstrated distinct effects compared to non-selective antagonists. For instance, in studies investigating antidepressant-like effects, the mGlu3 NAM VU0650786 showed efficacy in the tail suspension test, whereas the mGlu2 NAM VU6001966 did not produce a significant effect at the tested doses.[6] This highlights the utility of selective NAMs in attributing specific pharmacological effects to individual receptor subtypes. Furthermore, while high doses of LY341495 can impact recognition memory, the dose-dependent effects may be complex due to its action at multiple mGlu receptors.[7]
Signaling Pathways of mGlu3
mGlu3 receptors are canonically coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] However, mGlu3 can also engage in other signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.[2] Additionally, there is evidence of functional crosstalk between mGlu3 and mGlu5 receptors.[8]
Experimental Protocols
Radioligand Binding Assay (for determining binding affinity)
This protocol is adapted from standard receptor binding assay methodologies.[9][10][11]
-
Membrane Preparation:
-
Culture cells stably expressing the human mGlu3 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation.
-
For competition binding, add increasing concentrations of the test compound (selective mGlu3 NAM or non-selective antagonist).
-
Add a fixed concentration of a radiolabeled antagonist (e.g., [³H]LY341495).
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a non-labeled ligand) from total binding.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.
-
cAMP Functional Assay (for determining functional antagonism)
This protocol is a generalized procedure based on commercially available cAMP assay kits.[12][13][14][15]
-
Cell Culture and Plating:
-
Culture cells stably expressing the human mGlu3 receptor in a 96-well plate.
-
Allow cells to adhere and grow to a suitable confluency.
-
-
Compound Incubation:
-
Pre-incubate the cells with increasing concentrations of the test compound (selective mGlu3 NAM or non-selective antagonist).
-
-
Receptor Stimulation:
-
Stimulate the cells with a known mGlu3 agonist (e.g., glutamate or a specific agonist) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Concurrently, stimulate a set of wells with a cAMP-inducing agent like forskolin as a positive control for adenylyl cyclase activation.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the assay kit manufacturer's instructions to release intracellular cAMP.
-
Add the detection reagents, which typically involve a competitive binding mechanism with a labeled cAMP tracer or a luciferase-based reporter system.
-
-
Signal Measurement:
-
Measure the signal (e.g., fluorescence, luminescence) using a plate reader. The signal will be inversely proportional to the amount of cAMP produced.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Determine the IC₅₀ value of the antagonist by plotting the inhibition of the agonist-induced cAMP response against the antagonist concentration.
-
Conclusion
The choice between a selective mGlu3 NAM and a non-selective antagonist is contingent upon the specific research question. For studies aiming to elucidate the precise role of mGlu3 in a physiological or pathological context, selective NAMs are the superior tool due to their target specificity. Non-selective antagonists, while potent, may produce confounding results due to their activity at other mGlu receptors. The experimental protocols and comparative data provided in this guide are intended to facilitate informed decision-making for researchers in the field of glutamate receptor pharmacology.
References
- 1. mGlu3 – New hope for pharmacotherapy of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Emerging Role of Metabotropic Glutamate Receptors in the Pathophysiology of Chronic Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target validation: Weak selectivity of LY341495 for mGluR2 over mGluR4 makes glutamate a less selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of the First Selective mGlu3 NAM from an mGlu5 PAM Hit - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Advances in translating mGlu2 and mGlu3 receptor selective allosteric modulators as breakthrough treatments for affective disorders and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THE METABOTROPIC GLUTAMATE 2/3 RECEPTOR ANTAGONIST LY341495 DIFFERENTIALLY AFFECTS RECOGNITION MEMORY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. GloSensor™ cAMP Assay Protocol [promega.com]
- 15. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
VU6010572: A Potent and Selective Negative Allosteric Modulator of mGlu3
A comprehensive guide to the selectivity and experimental validation of VU6010572 as a negative allosteric modulator (NAM) for the metabotropic glutamate receptor 3 (mGlu3) over mGlu2.
This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's activity at mGlu3 and mGlu2 receptors, supported by experimental data and methodologies.
Introduction
Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play crucial roles in modulating synaptic transmission and neuronal excitability. The high degree of homology between mGluR subtypes, particularly within the same group, presents a significant challenge for the development of selective ligands. This compound has emerged as a potent and highly selective negative allosteric modulator (NAM) for mGlu3, offering a valuable pharmacological tool to dissect the physiological and pathological functions of this receptor.
Selectivity Profile of this compound
Experimental data demonstrates the high selectivity of this compound for mGlu3 over mGlu2. In functional assays, this compound exhibits potent inhibition of mGlu3 activity with a half-maximal inhibitory concentration (IC50) of 245 nM. In contrast, its activity at mGlu2 is negligible, with an IC50 value greater than 30 µM. This represents a selectivity of over 122-fold for mGlu3 versus mGlu2.
Furthermore, comprehensive screening has confirmed the specificity of this compound. It has been tested against a panel of 68 G protein-coupled receptors (GPCRs), ion channels, transporters, and nuclear hormone receptors and showed no significant off-target effects, underscoring its clean pharmacological profile.
| Compound | mGlu3 IC50 (nM) | mGlu2 IC50 (µM) | Selectivity (mGlu2/mGlu3) |
| This compound | 245 | > 30 | > 122-fold |
Experimental Methodologies
The selectivity of this compound was determined using robust in vitro functional assays tailored to the specific signaling pathways of mGlu3 and mGlu2 receptors.
mGlu3 Functional Assay: Calcium Mobilization
The potency of this compound at mGlu3 was determined using a calcium mobilization assay in a cell line co-expressing the mGlu3 receptor and the promiscuous G protein Gα15.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the rat mGlu3 receptor and Gα15.
-
Principle: Activation of mGlu3 by an agonist leads to G protein activation. The co-expressed Gα15 couples the receptor to the phospholipase C (PLC) pathway, resulting in an increase in intracellular calcium concentration. This calcium flux is measured using a fluorescent calcium indicator.
-
Protocol:
-
Cells are seeded in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
Cells are pre-incubated with varying concentrations of this compound.
-
An agonist (e.g., glutamate or a specific mGluR agonist) is added at a concentration that elicits a submaximal response (EC80).
-
The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a plate reader.
-
The inhibitory effect of this compound is calculated, and an IC50 value is determined from the concentration-response curve.
-
mGlu2 Functional Assay: G-Protein Inwardly Rectifying Potassium (GIRK) Channel-Mediated Thallium Flux
The lack of activity of this compound at mGlu2 was confirmed using a thallium flux assay that measures the activation of GIRK channels, a downstream effector of Gαi/o-coupled receptors like mGlu2.
-
Cell Line: HEK293 cells co-expressing the human mGlu2 receptor and GIRK channel subunits.
-
Principle: Activation of mGlu2 by an agonist leads to the dissociation of the Gαi/o protein. The released Gβγ subunits directly activate GIRK channels, allowing the influx of thallium ions (a surrogate for potassium ions). This influx is measured using a thallium-sensitive fluorescent dye.
-
Protocol:
-
Cells are plated in a multi-well plate and loaded with a thallium-sensitive fluorescent dye.
-
A baseline fluorescence reading is established.
-
Cells are incubated with a high concentration of this compound (e.g., 30 µM).
-
An agonist is added to activate the mGlu2 receptor.
-
A thallium-containing buffer is then added, and the increase in fluorescence due to thallium influx through activated GIRK channels is monitored over time.
-
The lack of inhibition by this compound at concentrations up to 30 µM indicates its selectivity.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of mGlu2 and mGlu3 receptors and a generalized workflow for assessing the selectivity of an allosteric modulator.
Canonical Gαi/o signaling pathway for mGlu2 and mGlu3 receptors.
Comparative Efficacy of VU6010572 in Preclinical Models of Stress and Anxiety
A Comprehensive Analysis of the mGlu3 Negative Allosteric Modulator Against Key Alternatives
This guide provides a detailed comparison of the efficacy of VU6010572, a selective metabotropic glutamate receptor 3 (mGlu3) negative allosteric modulator (NAM), with alternative compounds investigated for their potential in treating stress and anxiety-related disorders. The data presented is compiled from preclinical studies, offering researchers, scientists, and drug development professionals a comprehensive overview of the available evidence.
This compound: A Profile of a Selective mGlu3 NAM
This compound is a highly selective, central nervous system (CNS) penetrant mGlu3 NAM.[1] Its mechanism of action involves the modulation of glutamatergic signaling, a key pathway implicated in the pathophysiology of stress-related disorders. The primary focus of this guide is a pivotal study that investigated the effects of this compound in a predator odor (trimethylthiazoline, TMT) induced stress model in rats.
In Vivo Efficacy of this compound
A key study by Gruene and colleagues (2022) provides the most comprehensive in vivo efficacy data for this compound to date.[1][2] In this study, male Long Evans rats were administered this compound at a dose of 3 mg/kg (i.p.) 45 minutes prior to exposure to TMT, a potent psychological stressor. Behavioral and molecular assessments were conducted two weeks later to evaluate the lasting effects of the compound.
Key Findings:
-
Anxiolytic-like Effects: this compound demonstrated significant anxiolytic-like properties in the elevated zero maze (EZM).[1][2] Rats treated with this compound spent a greater amount of time in the open arms of the maze, irrespective of whether they were exposed to the TMT stressor.[1][2]
-
Acoustic Startle Response (ASR): The compound facilitated the habituation to a startling acoustic stimulus, suggesting a reduction in hyperarousal, a common symptom of anxiety and trauma-related disorders.[1][2]
-
Contextual Fear Conditioning: While this compound did not alter the acute behavioral response to the predator odor, it prevented the development of context-induced freezing when the animals were re-exposed to the TMT-associated environment.[2]
-
Molecular Adaptations: this compound was shown to modulate gene expression of glutamate receptors in the insular cortex and the bed nucleus of the stria terminalis (BNST).[1][2] Notably, it blocked the stress-induced upregulation of the GriN3B NMDA receptor subunit transcript in the insular cortex and reversed this effect in the BNST.[1][2]
Quantitative Efficacy Data for this compound
| Behavioral Assay | Animal Model | Treatment Group | Key Efficacy Metric | Result | Reference |
| Elevated Zero Maze (EZM) | Male Long Evans Rats (TMT stress model) | This compound (3 mg/kg, i.p.) | Time spent in open arms | Significantly increased | [1][2] |
| Acoustic Startle Response (ASR) | Male Long Evans Rats (TMT stress model) | This compound (3 mg/kg, i.p.) | Habituation across trials | Significantly greater habituation | [1][2] |
| Contextual Fear Re-exposure | Male Long Evans Rats (TMT stress model) | This compound (3 mg/kg, i.p.) | Freezing behavior | Prevented context-induced freezing | [2] |
Comparative Analysis with Alternative Compounds
Direct comparative studies of this compound against other mGlu3 modulators or mGlu2/3 antagonists in the same experimental paradigm are currently limited. However, by examining the efficacy of these alternatives in other relevant preclinical models, we can draw some inferences.
VU0650786: A First-Generation mGlu3 NAM
VU0650786 is considered a first-generation mGlu3 NAM and a precursor to this compound.[1] It has also demonstrated antidepressant and anxiolytic-like activity in rodent models.[3][4]
Efficacy Highlights:
-
Forced Swim Test (FST): In a study by Engers et al. (2015), VU0650786 showed efficacy in the forced swim test, a common screening tool for antidepressant-like activity.[4]
-
Anxiolytic Activity: The same study reported that VU0650786 demonstrated efficacy in a mouse marble burying model, which is sensitive to anxiolytic compounds.
| Behavioral Assay | Animal Model | Treatment Group | Key Efficacy Metric | Result | Reference |
| Forced Swim Test (FST) | Rats | VU0650786 | Immobility time | Reduced | [4] |
| Marble Burying Test | Mice | VU0650786 | Number of marbles buried | Reduced | [4] |
Non-Selective mGlu2/3 Receptor Antagonists
Compounds that antagonize both mGlu2 and mGlu3 receptors, such as LY341495 and MGS0039, have been extensively studied for their antidepressant and anxiolytic potential.[5][6][7]
LY341495:
-
Receptor Affinity: LY341495 is a potent antagonist at both mGlu2 and mGlu3 receptors, with IC50 values of 21 nM and 14 nM, respectively.[8]
-
Efficacy in Stress Models: It has shown antidepressant-like effects in the rat forced swim test.[5] In a novel object recognition test, lower doses of LY341495 were found to counteract the extinction of recognition memory, while higher doses impaired it.[9]
MGS0039:
-
Receptor Affinity: MGS0039 displays high affinity for both mGluR2 (Ki = 2.2 nM) and mGluR3 (Ki = 4.5 nM).[5]
-
Antidepressant and Anxiolytic Effects: It has demonstrated antidepressant-like effects in the rat forced swim test and the mouse tail suspension test.[5][6] MGS0039 also showed anxiolytic-like potential by attenuating freezing behavior in a conditioned fear stress model.[6] Interestingly, it did not show efficacy in the elevated plus-maze.[5]
| Compound | Behavioral Assay | Animal Model | Key Efficacy Metric | Result | Reference |
| LY341495 | Forced Swim Test | Rats | Immobility time | Reduced | [5] |
| MGS0039 | Forced Swim Test | Rats | Immobility time | Reduced | [5] |
| MGS0039 | Conditioned Fear Stress | Rats | Freezing behavior | Attenuated | [6] |
Experimental Protocols
Predator Odor (TMT) Stress Model with this compound
-
Animals: Male Long Evans rats.
-
Compound Administration: this compound was dissolved in 45% β-cyclodextrin and administered via intraperitoneal (i.p.) injection at a dose of 3 mg/kg, 45 minutes prior to stressor exposure.[1]
-
Stressor: Animals were exposed to 2,4,5-trimethylthiazoline (TMT), a component of fox feces, on a filter paper in a sealed chamber for a specified duration.
-
Behavioral Testing: Two weeks following the stressor exposure, a battery of behavioral tests was conducted, including the elevated zero maze and acoustic startle response.
-
Molecular Analysis: Following behavioral testing, brain tissue from the insular cortex and BNST was collected for RT-PCR analysis of glutamate receptor gene expression.[1]
Elevated Zero Maze (EZM)
-
Apparatus: A circular runway elevated from the floor, divided into two open and two enclosed quadrants.
-
Procedure: A rat is placed in the center of the maze and allowed to explore freely for a set period (typically 5 minutes). The time spent in the open and closed quadrants is recorded.
-
Measures: The primary measure of anxiety is the time spent in the open arms. Anxiolytic compounds are expected to increase the time spent in the open arms.
Acoustic Startle Response (ASR)
-
Apparatus: A sound-attenuated chamber containing a motion-sensitive platform to detect the animal's startle reflex.
-
Procedure: The animal is placed on the platform and, after an acclimation period, is subjected to a series of loud acoustic stimuli (startle pulses). The magnitude of the startle response is measured. To assess habituation, the same stimulus is presented repeatedly over a number of trials.
-
Measures: The amplitude of the startle response and the rate of habituation (decrease in startle response over repeated trials) are the key metrics.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in a stress context.
Caption: Experimental workflow for this compound efficacy testing.
References
- 1. The effects of predator odor (TMT) exposure and mGlu 3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of predator odor (TMT) exposure and mGlu3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Selective and CNS Penetrant Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 3 with Antidepressant and Anxiolytic Activity in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MGS0039: a potent and selective group II metabotropic glutamate receptor antagonist with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid and Sustained Antidepressant Action of the mGlu2/3 Receptor Antagonist MGS0039 in the Social Defeat Stress Model: Comparison with Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The preferential mGlu2/3 receptor antagonist, LY341495, reduces the frequency of spike-wave discharges in the WAG/Rij rat model of absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. THE METABOTROPIC GLUTAMATE 2/3 RECEPTOR ANTAGONIST LY341495 DIFFERENTIALLY AFFECTS RECOGNITION MEMORY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VU6010572 and Other N-aryl Phenoxyethoxy Pyridinone-Based mGlu3 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VU6010572 with other notable N-aryl phenoxyethoxy pyridinone-based negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 3 (mGlu3). The information presented is supported by experimental data to aid in the evaluation and selection of these compounds for research and development purposes.
Introduction to N-aryl Phenoxyethoxy Pyridinones as mGlu3 NAMs
The N-aryl phenoxyethoxy pyridinone scaffold has emerged as a promising chemotype for the development of selective and potent mGlu3 NAMs.[1][2][3] These compounds offer potential therapeutic avenues for treating neurological and psychiatric disorders. This guide focuses on a comparative analysis of this compound, VU0650786, and VU6017587, three key compounds from this chemical series.
Comparative Performance Data
The following tables summarize the key in vitro and in vivo performance metrics for this compound and its analogs.
Table 1: In Vitro Potency and Selectivity
| Compound | mGlu3 IC50 (nM) | mGlu2 IC50 (µM) | mGlu5 Activity |
| This compound | 245[2] | > 30[2] | Inactive |
| VU0650786 | 392 | > 30 | Inactive |
| VU6017587 | Not explicitly stated, but identified as a potent and selective in vivo tool compound | Not explicitly stated | Not explicitly stated |
Table 2: In Vivo Efficacy in Behavioral Models
| Compound | Behavioral Assay | Efficacy |
| This compound | Tail Suspension Test | Efficacious[2] |
| VU6017587 | Tail Suspension Test, Elevated Zero Maze, Marble Burying | Efficacious[4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Potency and Selectivity: Calcium Mobilization Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on mGlu3 and their selectivity against other mGlu receptors.
Methodology: A calcium mobilization assay is utilized to measure the inhibition of glutamate-induced signaling in cells expressing the mGlu3 receptor.[4][5] Due to the Gi/o-coupling of mGlu3 which does not directly lead to calcium release, a promiscuous Gα15 protein is co-expressed in the cells. This G protein couples to the receptor and redirects the signal through the Gq pathway, resulting in a measurable intracellular calcium flux upon agonist stimulation.
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably co-expressing the human mGlu3 receptor and a promiscuous Gα15 protein.
-
Assay Principle: In the presence of a fixed concentration of glutamate (the orthosteric agonist), the ability of the NAM to inhibit the receptor's response is measured as a decrease in the intracellular calcium concentration.
-
Procedure:
-
Cells are seeded into 384-well plates and incubated overnight.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
The test compounds (N-aryl phenoxyethoxy pyridinones) are added at varying concentrations.
-
After a short incubation period, a fixed concentration of glutamate (typically the EC80, the concentration that elicits 80% of the maximal response) is added to stimulate the receptor.
-
The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation. Selectivity is determined by performing similar assays on cells expressing other mGlu receptor subtypes (e.g., mGlu2, mGlu5).
In Vivo Efficacy: Tail Suspension Test
Objective: To assess the antidepressant-like effects of the compounds in mice.
Methodology: The tail suspension test is a widely used behavioral paradigm to screen for potential antidepressant drugs.[6][7][8][9] The test is based on the principle that mice subjected to the inescapable stress of being suspended by their tails will develop an immobile posture. Antidepressant compounds are expected to reduce the duration of this immobility.
-
Animals: Male C57BL/6 mice are commonly used.
-
Apparatus: A suspension box that allows the mouse to hang freely without being able to touch any surfaces.
-
Procedure:
-
Mice are administered the test compound (e.g., this compound, VU6017587) or vehicle via intraperitoneal (i.p.) injection.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), a piece of adhesive tape is attached to the tail of the mouse.
-
The mouse is then suspended by its tail from a hook in the suspension box.
-
The behavior of the mouse is recorded for a period of 6 minutes.
-
The total time the mouse remains immobile is measured. Immobility is defined as the absence of any movement except for respiration.
-
-
Data Analysis: The duration of immobility is compared between the compound-treated groups and the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mGlu3 signaling pathway and the experimental workflows.
Caption: mGlu3 Receptor Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Caption: Tail Suspension Test Workflow.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of N-Aryl Phenoxyethoxy Pyridinones as Highly Selective and CNS Penetrant mGlu3 NAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Further exploration of an N-aryl phenoxyethoxy pyridinone-based series of mGlu3 NAMs: Challenging SAR, enantiospecific activity and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
Evaluating the Antidepressant-like Effects of VU6010572 and Other mGlu NAMs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antidepressant research is continually evolving, with a growing focus on the glutamatergic system as a key target for novel therapeutic development. Within this domain, metabotropic glutamate receptor (mGluR) negative allosteric modulators (NAMs) have emerged as a promising class of compounds. This guide provides a comparative analysis of the antidepressant-like effects of VU6010572, a selective mGlu3 NAM, and other NAMs targeting mGlu2, mGlu3, and mGlu5 receptors. The information presented herein is supported by preclinical experimental data, detailed methodologies, and visual representations of key pathways and workflows to aid in the objective evaluation of these compounds.
Preclinical Efficacy of mGlu NAMs in Models of Depression
A substantial body of preclinical evidence suggests that negative modulation of specific mGlu receptors can produce antidepressant-like effects in rodent models. These effects are typically assessed using behavioral despair tests, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST), where a reduction in immobility time is indicative of an antidepressant-like response. The following tables summarize the quantitative data from key studies evaluating this compound and other notable mGlu NAMs.
| Compound | Target | Animal Model | Behavioral Test | Dose | Key Finding | Reference |
| This compound | mGlu3 NAM | Mice | Tail Suspension Test | 3 mg/kg | Acute antidepressant-like effects. | [1] |
| This compound | mGlu3 NAM | Male Long Evans Rats | Predator Odor (TMT) Exposure | 3 mg/kg, i.p. | Prevented context freezing response two weeks after stressor. Increased time in open arms of elevated zero maze, indicating anxiolytic-like effects. | [1][2][3] |
| MTEP | mGlu5 NAM | Mice | Tail Suspension Test | 25 mg/kg | Decreased immobility scores. | [4] |
| MPEP | mGlu5 NAM | Mice | Tail Suspension Test | 10 mg/kg | Decreased immobility scores. | [4] |
| Basimglurant | mGlu5 NAM | Rats | Chronic Mild Stress | Not Specified | Reduced anhedonia. | [5] |
| M-5MPEP | Partial mGlu5 NAM | NS Mice | Tail Suspension Test | 10 and 30 mg/kg | Dose-dependent antidepressant-like effect. | [6] |
| mGlu2 NAMs | mGlu2 NAM | Mice | Tail Suspension Test | Not Specified | Did not show significant antidepressant effects in one study. | [7] |
| mGlu2/3 Antagonists (e.g., MGS0039) | mGlu2/3 Antagonist | Social Defeat Stress Model Mice | Tail Suspension Test & Forced Swim Test | Not Specified | Rapid and long-lasting antidepressant effects, comparable to ketamine. | [8] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key behavioral assays are provided below.
Tail Suspension Test (TST)
The Tail Suspension Test is a widely used method for screening potential antidepressant drugs in mice.[9][10][11]
Objective: To assess antidepressant-like activity by measuring the duration of immobility when a mouse is suspended by its tail. A reduction in immobility is interpreted as an antidepressant-like effect.
Apparatus:
-
A suspension box or an elevated rod.
-
Adhesive tape strong enough to support the mouse's weight.
-
For some strains prone to tail climbing, a small cylinder to pass the tail through.[11]
Procedure:
-
Acclimatize mice to the testing room for at least one hour before the experiment.
-
Securely attach a piece of adhesive tape to the tip of the mouse's tail.
-
Suspend the mouse from the elevated rod or within the suspension box by the taped tail. The mouse should be positioned so that it cannot reach any surfaces.
-
Record the total time the mouse remains immobile during the 6-minute session. Immobility is defined as the absence of any movement except for respiration.
-
Automated systems or trained observers can be used for scoring.
Forced Swim Test (FST)
The Forced Swim Test, also known as the Porsolt swim test, is another cornerstone in the preclinical evaluation of antidepressants.[12][13][14][15][16]
Objective: To measure the effect of a substance on the duration of immobility when a rodent is placed in an inescapable cylinder of water. Reduced immobility time suggests an antidepressant-like effect.
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm high, 15 cm in diameter for mice).
-
Water maintained at a temperature of 23-25°C.
Procedure:
-
Fill the cylinder with water to a depth where the animal cannot touch the bottom with its hind paws or tail.
-
Gently place the mouse into the water-filled cylinder.
-
The test session typically lasts for 6 minutes.
-
A pre-test session is sometimes conducted 24 hours prior to the actual test.
-
Record the total time the animal spends immobile during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep its head above water.
-
After the test, remove the mouse, dry it with a towel, and return it to its home cage.
Signaling Pathways and Mechanisms of Action
The antidepressant-like effects of mGlu NAMs are believed to be mediated through the modulation of glutamatergic neurotransmission. While the precise mechanisms are still under investigation, several key signaling pathways have been implicated.
mGlu2 and mGlu3 NAMs
Negative allosteric modulators of mGlu2 and mGlu3 receptors are thought to exert their antidepressant-like effects by enhancing prefrontal cortex (PFC) glutamate transmission.[17] mGlu2 receptors are primarily located presynaptically and act as autoreceptors to inhibit glutamate release. In contrast, mGlu3 receptors are found both pre- and postsynaptically, as well as on glial cells. Postsynaptic mGlu3 receptor activation can lead to long-term depression (LTD).[18] Therefore, NAMs for these receptors can increase synaptic glutamate levels and enhance excitatory signaling. Some evidence suggests that the antidepressant effects of mGlu2/3 receptor antagonists may involve downstream activation of the mTOR signaling pathway, similar to ketamine, and may also be linked to the serotonergic system.[7]
mGlu5 NAMs
mGlu5 receptors are predominantly located postsynaptically and are physically and functionally linked to NMDA receptors.[5] By antagonizing mGlu5 receptors, NAMs can downregulate NMDA receptor activity, which is a proposed mechanism for the rapid antidepressant effects of ketamine.[5] However, unlike ketamine, the antidepressant action of mGlu5 antagonism does not appear to be prevented by AMPA receptor antagonists, suggesting a distinct downstream pathway.[5] While mGlu5 signaling can influence the mTOR pathway, its activation does not seem to be the primary driver of the rapid antidepressant effects of mGlu5 NAMs.[5][19]
Conclusion and Future Directions
The preclinical data strongly support the potential of mGlu NAMs, including this compound, as novel antidepressant agents. Negative allosteric modulators of mGlu2, mGlu3, and mGlu5 receptors have demonstrated efficacy in established rodent models of depression-like behavior. The mechanisms of action, while centered on the modulation of glutamatergic signaling, appear to have distinct features for each receptor subtype, offering multiple avenues for therapeutic intervention.
This compound, as a selective mGlu3 NAM, shows promise with its acute antidepressant-like and anxiolytic-like effects in preclinical models. Further research is warranted to fully elucidate its dose-response relationship, long-term efficacy, and safety profile. Comparative studies that directly evaluate this compound against other selective mGlu NAMs and existing antidepressants in a wider range of behavioral and physiological assays will be crucial for determining its therapeutic potential.
Despite the encouraging preclinical findings for mGlu NAMs in general, the translation to clinical efficacy has been challenging.[20] Future research should focus on identifying patient populations that are most likely to respond to these glutamatergic modulators and on developing biomarkers to guide treatment selection. The continued exploration of the nuanced roles of different mGlu receptor subtypes in the pathophysiology of depression will undoubtedly pave the way for the development of more targeted and effective antidepressant therapies.
References
- 1. The effects of predator odor (TMT) exposure and mGlu 3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of predator odor (TMT) exposure and mGlu3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabotropic glutamate receptor 5 as a target for the treatment of depression and smoking: robust preclinical data but inconclusive clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (R)-ketamine induces mGlu5 receptor-dependent antidepressant-like effects in the chronic unpredictable mild stress model of depression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Rapid and Sustained Antidepressant Action of the mGlu2/3 Receptor Antagonist MGS0039 in the Social Defeat Stress Model: Comparison with Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. mGlu2 and mGlu3 Negative Allosteric Modulators Divergently Enhance Thalamocortical Transmission and Exert Rapid Antidepressant-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antidepressant Effects and Mechanisms of Group II mGlu Receptor-Specific Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting of Metabotropic Glutamate Receptors for the Development of Novel Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting Metabotropic Glutamate Receptors for the Treatment of Depression and other Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Behavioral Findings with VU6010572: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the behavioral effects of VU6010572, a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). It is designed to assist researchers in replicating and expanding upon published findings by presenting quantitative data, detailed experimental protocols, and relevant signaling pathways. This document compares the performance of this compound with vehicle controls and other relevant compounds, supported by experimental data from peer-reviewed studies.
Performance of this compound in Preclinical Behavioral Assays
This compound has been evaluated in several rodent models of anxiety and depression, demonstrating notable anxiolytic- and antidepressant-like effects. The following tables summarize the key quantitative findings from published studies.
Anxiolytic-like Effects of this compound
The anxiolytic potential of this compound has been assessed using the elevated zero maze (EZM) test in rats. This assay measures anxiety-like behavior by quantifying the time spent in the open, unprotected areas of the maze versus the closed, protected areas.
Table 1: Effects of this compound on Behavior in the Elevated Zero Maze (EZM)
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (seconds) | Latency to Enter Open Arms (seconds) |
| Vehicle | 0 | Data not specified | Data not specified |
| This compound | 3 | Increased | Data not specified |
Data from a study where the EZM test was conducted two weeks after a single administration of this compound, indicating lasting anxiolytic-like effects.[1]
Antidepressant-like Effects of this compound
The antidepressant-like properties of this compound have been investigated using the tail suspension test in mice. This test is a measure of behavioral despair, where a reduction in immobility time is indicative of an antidepressant-like effect.
Table 2: Comparative Effects of mGlu2 and mGlu3 NAMs in the Tail Suspension Test
| Compound | Target | Dose (mg/kg) | Change in Immobility Time |
| This compound | mGlu3 NAM | 1.8 - 3 | Decreased |
| VU0650786 | mGlu3 NAM | 30 | Decreased |
| VU6001966 | mGlu2 NAM | 10 - 30 | No significant effect |
This head-to-head comparison highlights the specific involvement of mGlu3 over mGlu2 in mediating antidepressant-like effects in this assay.[1]
Effects of this compound on Stress-Induced Behaviors
This compound has been studied for its ability to modulate behavioral responses to stress. In a predator odor (trimethylthiazoline, TMT) exposure model, this compound was administered prior to the stressor, and its effects on fear-related behaviors were assessed.
Table 3: Effects of this compound Pre-treatment on Predator Odor-Induced Behaviors
| Behavioral Measure | Vehicle + No TMT | This compound + No TMT | Vehicle + TMT | This compound + TMT |
| Freezing during TMT exposure | No | No | Increased | No effect on increase |
| Freezing during context re-exposure (2 weeks later) | No | No | Increased | Blocked increase |
| Hyperactivity during context re-exposure | No | Increased | Increased | Increased |
These findings suggest that while this compound does not alter the acute response to a stressor, it can prevent the long-term consolidation of the fear memory.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. The following protocols are based on the methods described in the published literature for the key behavioral assays involving this compound.
Predator Odor (TMT) Exposure
-
Apparatus: A rectangular chamber with bedding. A filter paper with 100 µl of TMT is placed on a binder clip at one end of the chamber.
-
Procedure:
-
Administer this compound (3 mg/kg, i.p.) or vehicle 45 minutes prior to TMT exposure.
-
Place the rat in the chamber for a 10-minute session.
-
Behavior, including freezing, digging, and avoidance, is recorded and scored.
-
-
Context Re-exposure: Two weeks following TMT exposure, rats are returned to the same test chambers (without the TMT odor) for a 5-minute session to assess conditioned fear responses.[2]
Elevated Zero Maze (EZM)
-
Apparatus: A circular track elevated from the floor, divided into two equal and opposite open arms and two equal and opposite closed arms with high walls.
-
Procedure:
-
Two weeks after the initial drug/stressor exposure, place the rat in one of the closed arms.
-
Allow the rat to explore the maze for a 5-minute session.
-
An overhead camera records the session, and software tracks the time spent in and entries into the open and closed arms.
-
Acoustic Startle Response (ASR)
-
Apparatus: A sound-attenuated chamber with a startle platform to measure whole-body startle responses.
-
Procedure:
-
Place the rat on the startle platform and allow a 5-minute acclimation period with background white noise.
-
The session consists of a series of acoustic stimuli (e.g., 120 dB white noise bursts) presented alone.
-
Habituation to the startle response is measured across the session. This compound has been shown to increase ASR habituation.[2]
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified mGlu3 receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the long-term behavioral effects of this compound.
References
- 1. Advances in translating mGlu2 and mGlu3 receptor selective allosteric modulators as breakthrough treatments for affective disorders and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of predator odor (TMT) exposure and mGlu 3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of VU6010572
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of VU6010572, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3), in both laboratory (in vitro) and living organism (in vivo) settings. Data is presented to objectively evaluate its performance, with detailed experimental protocols and comparisons to an alternative mGlu3 NAM, VU0650786.
Overview of this compound
This compound is a potent, selective, and central nervous system (CNS) penetrant mGlu3 NAM.[1] It is a valuable research tool for investigating the therapeutic potential of modulating the mGlu3 receptor, which is implicated in various neurological and psychiatric disorders. This guide synthesizes available data to provide a clear picture of its activity profile.
In Vitro Efficacy
This compound has been characterized in vitro to determine its potency and selectivity for the mGlu3 receptor.
Table 1: In Vitro Profile of this compound
| Parameter | Value | Description |
| IC50 | 245 nM | The half maximal inhibitory concentration, indicating the potency of this compound in inhibiting mGlu3 receptor activity in a functional assay.[1] |
In Vivo Efficacy
This compound has demonstrated significant efficacy in rodent models of anxiety and depression, suggesting its potential as a therapeutic agent.
Table 2: In Vivo Behavioral Effects of this compound
| Preclinical Model | Species | Dose | Administration | Key Findings |
| Predator Odor (TMT) Exposure | Rat | 3 mg/kg | Intraperitoneal (i.p.) | Increased time spent in the open arms of the elevated zero maze, indicating an anxiolytic-like effect. Prevented stress-induced molecular changes in the brain.[2][3][4] |
| Elevated Zero Maze | Rat | 3 mg/kg | Intraperitoneal (i.p.) | Produced lasting anxiolytic-like behavioral effects.[1][3][4] |
Comparative Analysis with VU0650786
VU0650786 is another selective mGlu3 NAM, often considered a first-generation compound in its class.[5] Comparing this compound to VU0650786 provides context for its development and potential advantages.
Table 3: Comparative In Vivo Efficacy of mGlu3 NAMs
| Compound | Preclinical Model | Species | Key Findings |
| This compound | Predator Odor Exposure | Rat | Anxiolytic-like effects.[2][3][4] |
| VU0650786 | Forced Swim Test | Mouse | Antidepressant-like effects.[6] |
| VU0650786 | Tail Suspension Test | Mouse | Antidepressant-like effects.[6] |
Note: A direct head-to-head comparison of this compound and VU0650786 in the same behavioral models has not been identified in the reviewed literature. The data presented is from separate studies.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental designs used to evaluate this compound, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: mGlu3 Receptor Signaling Pathway.
Caption: In Vivo Efficacy Experimental Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro: Calcium Flux Assay
This assay is commonly used to determine the functional activity of G-protein coupled receptors like mGlu3.
-
Cell Culture: Cells stably expressing the mGlu3 receptor are cultured overnight in 1,536-well plates.[7]
-
Dye Loading: A calcium-sensitive dye is loaded into the cells and incubated for 1 hour at 37°C, followed by 20 minutes at room temperature.[7]
-
Compound Addition: The assay plate is placed in a kinetic fluorescence plate reader (e.g., FDSS). A baseline fluorescence is recorded before the addition of this compound or a vehicle control.[7][8]
-
Agonist Stimulation: After a brief incubation with the compound, an mGlu3 agonist (e.g., glutamate) is added to stimulate the receptor.
-
Data Acquisition: Changes in intracellular calcium are measured by recording the fluorescence intensity over time. The inhibitory effect of this compound is determined by the reduction in the agonist-induced calcium signal.[8]
In Vivo: Elevated Zero Maze (EZM)
The EZM is used to assess anxiety-like behavior in rodents.[9]
-
Apparatus: A circular track elevated above the floor, divided into two open and two closed (walled) quadrants.
-
Acclimation: Rodents are habituated to the testing room for at least 30-60 minutes before the test.[10][11]
-
Procedure: The animal is placed in one of the closed quadrants to begin the test, which typically lasts for 5-10 minutes.[10][11]
-
Data Collection: An automated tracking system or video recording is used to measure the time spent in the open and closed quadrants, the number of entries into each quadrant, and total distance traveled.[10]
-
Analysis: An increase in the time spent and the number of entries into the open quadrants is interpreted as an anxiolytic-like effect. The maze is cleaned between each animal.[10]
In Vivo: Tail Suspension Test (TST)
The TST is a common model to screen for antidepressant-like activity in mice.[12][13]
-
Apparatus: Mice are suspended by their tails from a ledge or bar using adhesive tape, in a position where they cannot escape or hold onto any surfaces.[13][14]
-
Procedure: The test is typically 6 minutes long. The behavior of the mouse is recorded.[12][15]
-
Data Collection: The primary measure is the total time the mouse remains immobile. Immobility is defined as the absence of any movement except for respiration.[12]
-
Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.[12] To prevent tail-climbing, a small cylinder can be placed around the tail.[13]
Conclusion
This compound is a potent mGlu3 NAM with demonstrated anxiolytic-like properties in vivo. Its efficacy in preclinical models highlights the potential of targeting the mGlu3 receptor for the treatment of anxiety and stress-related disorders. Further studies are warranted to fully elucidate its therapeutic potential, including direct comparative studies with other mGlu3 modulators and evaluation in a broader range of preclinical models. The detailed protocols provided in this guide can serve as a valuable resource for researchers designing and interpreting studies involving this compound and other mGlu3 modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effects of predator odor (TMT) exposure and mGlu 3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of predator odor (TMT) exposure and mGlu3 NAM pretreatment on behavioral and NMDA receptor adaptations in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in translating mGlu2 and mGlu3 receptor selective allosteric modulators as breakthrough treatments for affective disorders and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. transpharmation.com [transpharmation.com]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. researchgate.net [researchgate.net]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. The Tail Suspension Test [jove.com]
- 14. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
A Comparative Analysis of VU6010572 and Other mGlu2/3 Modulators for Researchers
A deep dive into the pharmacology and experimental profiles of VU6010572 and other key modulators of the metabotropic glutamate receptors 2 and 3 (mGlu2/3) reveals a landscape of diverse chemical structures and functional activities. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies, to aid researchers in the selection of appropriate tool compounds for their studies in neuroscience and drug development.
This compound has emerged as a potent and selective negative allosteric modulator (NAM) of the mGlu3 receptor, exhibiting an IC50 of 245 nM.[1] Its high central nervous system (CNS) penetrance makes it a valuable tool for in vivo studies exploring the therapeutic potential of mGlu3 inhibition in psychiatric and neurological disorders.[1] This guide will compare this compound with other notable mGlu2/3 modulators, including negative allosteric modulators (NAMs) and positive allosteric modulators (PAMs), to provide a comprehensive resource for the research community.
Quantitative Comparison of mGlu2/3 Modulators
The following tables summarize the in vitro potency of this compound and a selection of other mGlu2/3 modulators. These compounds represent different classes, including mGlu3-selective NAMs, mGlu2-selective NAMs, dual mGlu2/3 NAMs, and mGlu2/3 PAMs.
Negative Allosteric Modulators (NAMs)
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| This compound | mGlu3 | 245 | Not Specified | [1] |
| VU6001966 | mGlu2 | 78 | Not Specified | |
| Decoglurant (RO4995819) | mGlu2/3 | Not Specified | Not Specified | [2] |
| LY341495 | mGlu2/3 (Orthosteric Antagonist) | Not Specified | Not Specified | [3] |
| RO4491533 | mGlu2/3 | Not Specified | Not Specified | [3] |
Positive Allosteric Modulators (PAMs)
| Compound | Target(s) | EC50 (nM) | Assay Type | Reference |
| JNJ-46281222 | mGlu2 | ~8.09 (pEC50) | Not Specified | [4] |
| LY487379 | mGlu2 | Not Specified | Not Specified | [5] |
| Compound 44 | mGlu2/3 | mGlu2: Not Specified, mGlu3: ~600-700 | Not Specified | [6] |
| Compound 74 | mGlu2/3 | Not Specified | Not Specified | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are outlines of common experimental protocols used to characterize mGlu2/3 modulators.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a compound for its target receptor.[8]
Objective: To determine the binding affinity (Ki) of a test compound to mGlu2 or mGlu3 receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the mGlu receptor of interest (e.g., HEK293 cells).[9]
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]-LY354740 for mGlu2/3) and varying concentrations of the unlabeled test compound.[10][11]
-
Separation: Bound radioligand is separated from free radioligand by rapid vacuum filtration through glass fiber filters.[12][13]
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[12]
-
Data Analysis: Competition binding curves are generated, and IC50 values are calculated. The Ki value is then determined using the Cheng-Prusoff equation.[12]
Cell-Based Functional Assays
Functional assays measure the ability of a compound to modulate the receptor's response to an agonist.
1. Thallium Flux Assay (for G-protein-coupled inwardly rectifying potassium (GIRK) channel activation):
Objective: To measure the potentiation (PAM) or inhibition (NAM) of agonist-induced GIRK channel activation.
General Protocol:
-
Cell Culture: HEK-GIRK cells stably expressing the mGlu receptor subtype are plated in 384-well plates.[14][15]
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR).[15]
-
Compound Addition: Test compounds are added, followed by a sub-maximal concentration (EC20) of an agonist like glutamate.[14]
-
Thallium Addition: A thallium-containing buffer is added to initiate the flux.
-
Signal Detection: The change in fluorescence, corresponding to thallium influx through activated GIRK channels, is measured using a fluorescent plate reader.[9]
-
Data Analysis: Concentration-response curves are generated to determine EC50 (for PAMs) or IC50 (for NAMs) values.[14]
2. cAMP Accumulation Assay:
Objective: To measure the inhibition of adenylyl cyclase activity mediated by Gi/o-coupled mGlu2/3 receptors.
General Protocol:
-
Cell Culture: Cells expressing the target mGlu receptor are cultured in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Compound Treatment: Cells are treated with the test compound and then stimulated with an agent that increases intracellular cAMP levels (e.g., forskolin).
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing a labeled cAMP analog and a specific antibody.
-
Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its potency.
Electrophysiology
Whole-cell patch-clamp electrophysiology in brain slices allows for the study of how mGlu2/3 modulators affect synaptic transmission and neuronal excitability.
Objective: To investigate the effect of a modulator on synaptic currents and plasticity.
General Protocol:
-
Slice Preparation: Acute brain slices containing the region of interest (e.g., prefrontal cortex, nucleus accumbens) are prepared from rodents.[16]
-
Recording: Whole-cell patch-clamp recordings are obtained from individual neurons.
-
Synaptic Stimulation: Synaptic responses are evoked by electrical or optogenetic stimulation of afferent pathways.
-
Drug Application: The mGlu2/3 modulator is bath-applied to the slice.
-
Data Acquisition and Analysis: Changes in excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs) are recorded and analyzed to determine the effect of the modulator on synaptic strength.[16] Long-term effects on synaptic plasticity, such as long-term depression (LTD), can also be assessed.[16][17]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to mGlu2/3 modulator function and experimental design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mGlu2/3 receptor antagonists for depression: overview of underlying mechanisms and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of an mGluR2/3 negative allosteric modulator in rodent models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the Candidate mGlu2 Allosteric Modulator THRX-195518 through In Silico Method and Evaluation of Its Neuroprotective Potential against Glutamate-Induced Neurotoxicity in SH-SY5Y Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of Systemically Active Metabotropic Glutamate Subtype-2 and -3 (mGlu2/3) Receptor Positive Allosteric Modulators (PAMs): Pharmacological Characterization and Assessment in a Rat Model of Cocaine Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of systemically active metabotropic glutamate subtype-2 and -3 (mGlu2/3) receptor positive allosteric modulators (PAMs): pharmacological characterization and assessment in a rat model of cocaine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Acting at Site Distinct from 2-Methyl-6-(phenylethynyl)-pyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Progress in the Synthesis and Characterization of Group II Metabotropic Glutamate Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. Orally Active Metabotropic Glutamate Subtype 2 Receptor Positive Allosteric Modulators: Structure-Activity Relationships and Assessment in a Rat Model of Nicotine Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of metabotropic glutamate receptor 3 modulates thalamo-accumbal transmission and rescues schizophrenia-like physiological and behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of P/Q-Ca2+ Channels in Metabotropic Glutamate Receptor 2/3-Dependent Presynaptic Long-Term Depression at Nucleus Accumbens Synapses - PMC [pmc.ncbi.nlm.nih.gov]
Sex-Specific Responses to VU6010572 in Rats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data on the sex-specific responses to VU6010572, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3), in rats. Where direct comparative data for this compound is limited, this guide incorporates data from mechanistically related compounds and alternative therapeutic agents to offer a broader context for preclinical research and development.
Executive Summary
This compound is a selective mGlu3 NAM with demonstrated efficacy in preclinical models of anxiety and stress-related disorders. Emerging evidence suggests potential sex differences in the behavioral and physiological responses to this compound. This guide synthesizes the available data, detailing experimental protocols and presenting quantitative findings in a comparative format to aid in the design and interpretation of future studies.
This compound: Comparative Efficacy in Male and Female Rats
Direct comparative studies of this compound in both male and female rats are limited. However, a key study by Quintanilla et al. (2024) investigated the effects of this compound on the interoceptive effects of alcohol in both sexes.
Table 1: Effects of this compound on Alcohol Discrimination in Male and Female Rats
| Species/Strain | Sex | Behavioral Paradigm | Doses of this compound | Key Findings | Reference |
| Long-Evans Rats | Male & Female | Pavlovian Drug Discrimination (Alcohol vs. Water) | 0, 3, 6, 12 mg/kg, i.p. | This compound attenuated the interoceptive effects of alcohol in both male and female rats. There was no significant interaction between drug dose and sex, suggesting a similar effect in both sexes in this paradigm.[1][2][3][4][5] | Quintanilla et al., 2024 |
While this study did not find a significant sex difference in the primary endpoint, it is important to note that baseline sex differences in sensitivity to alcohol's interoceptive effects were observed, with males showing greater sensitivity.[1][2]
Comparison with an Alternative Compound: LY379268
LY379268 is a potent and selective agonist for mGlu2/3 receptors. It has been studied more extensively in both male and female rats across various behavioral paradigms, offering a valuable point of comparison.
Table 2: Comparative Effects of LY379268 in Male and Female Rats
| Species/Strain | Sex | Behavioral Paradigm | Doses of LY379268 | Key Findings | Reference |
| Long-Evans Rats | Male & Female | Sucrose Seeking and Taking | 0, 1.5, 3, 6 mg/kg, i.p. | Reduced sucrose seeking and taking in both sexes with no significant sex interaction. Females exhibited higher baseline rates of responding.[6] | Grimm et al., 2022 |
| Sprague-Dawley Rats | Male & Female | Pavlovian-to-Instrumental Transfer (PIT) | 1 mg/kg, i.p. | Attenuated cue-triggered increases in reward-seeking behavior in both sexes with no observed sex differences in the drug's effect. | Garceau et al., 2022 |
These findings with LY379268 suggest that for behaviors related to reward and motivation, mGlu2/3 receptor modulation may have comparable efficacy in both male and female rats.
Experimental Protocols
Pavlovian Drug Discrimination (Quintanilla et al., 2024)
-
Subjects: Male and female Long-Evans rats.
-
Apparatus: Standard operant conditioning chambers.
-
Procedure:
-
Training: Rats were trained to discriminate between the interoceptive effects of alcohol (2.0 g/kg, i.g.) and water. On alcohol training days, a light stimulus was presented, and sucrose was delivered non-contingently. On water training days, no light or sucrose was presented.
-
Testing: After stable discrimination was achieved, test sessions were conducted.
-
Drug Administration: this compound (0, 3, 6, or 12 mg/kg, i.p.) was administered 45 minutes before the start of the test session. Alcohol (2.0 g/kg, i.g.) was administered 25 minutes before the session.
-
-
Data Analysis: The primary dependent measure was the discrimination score, calculated as the number of sucrose deliveries during the test session. Locomotor activity was also monitored. Statistical analysis was performed using a two-way ANOVA with drug dose and sex as factors.[3]
Sucrose Seeking and Taking (Grimm et al., 2022)
-
Subjects: Adult male and female Long-Evans rats.[6]
-
Apparatus: Standard operant conditioning chambers equipped with two levers.
-
Procedure:
-
Training: Rats were trained to press a lever for 10% liquid sucrose reinforcement on a fixed-ratio (FR) schedule.
-
Testing:
-
Taking: The effect of LY379268 on responding for sucrose on an FR schedule was assessed.
-
Seeking: The effect of LY379268 on lever pressing during an extinction session (no sucrose delivery) was measured.
-
-
Drug Administration: LY379268 (0, 1.5, 3, or 6 mg/kg, i.p.) was administered 30 minutes before the test session in a counterbalanced order.[6]
-
-
Data Analysis: The number of active and inactive lever presses was recorded. Data were analyzed using mixed-model ANOVA with sex as a between-subjects factor and drug dose as a within-subjects factor.[6]
Signaling Pathways and Experimental Workflows
mGlu3 Receptor Signaling Pathway
The metabotropic glutamate receptor 3 (mGlu3) is a G-protein coupled receptor (GPCR) that is typically coupled to the inhibitory G-protein, Gi/o. Activation of mGlu3 receptors generally leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This can modulate the activity of various downstream effectors, including protein kinase A (PKA) and cyclic nucleotide-gated ion channels. Furthermore, the βγ subunits of the G-protein can directly interact with and modulate the function of ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels. mGlu3 receptors can also signal through other pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.[7][8][9][10] this compound, as a negative allosteric modulator, does not directly block the glutamate binding site but instead binds to a different site on the receptor, reducing the receptor's response to glutamate.
Caption: Simplified mGlu3 receptor signaling pathway.
Experimental Workflow for Pavlovian Drug Discrimination
Caption: Workflow for Pavlovian drug discrimination study.
Conclusion
The available evidence on this compound suggests comparable efficacy in male and female rats in the context of alcohol discrimination. Studies on the related compound, LY379268, further support the notion that mGlu2/3 receptor modulation may not exhibit significant sex-dependent differences in its effects on reward-related behaviors. However, the limited scope of direct comparative studies with this compound, particularly in models of anxiety and stress where this compound shows promise, highlights a critical gap in the literature. Further research is warranted to fully elucidate the potential for sex-specific responses to this compound and to optimize its therapeutic development for neuropsychiatric disorders. Researchers are encouraged to include both sexes in preclinical studies to ensure the generalizability of their findings.
References
- 1. Sex differences in anxiety-like behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mGlu2 and mGlu3 receptor negative allosteric modulators attenuate the interoceptive effects of alcohol in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGlu2 and mGlu3 receptor negative allosteric modulators attenuate the interoceptive effects of alcohol in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mGlu2/3 agonist LY379268 reduces sucrose taking, seeking, and motivation in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Emerging Role of Metabotropic Glutamate Receptors in the Pathophysiology of Chronic Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleus accumbens injections of the mGluR2/3 agonist LY379268 increase cue-induced sucrose seeking following adult, but not adolescent sucrose self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabotropic glutamate receptor-mediated signaling in neuroglia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of VU6010572: A Step-by-Step Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of the mGlu3 Negative Allosteric Modulator, VU6010572, this document outlines essential procedures to ensure the safety of laboratory personnel and compliance with standard regulations. Adherence to these guidelines is imperative for researchers, scientists, and drug development professionals.
The following procedures are based on general best practices for the disposal of solid, non-hazardous chemical waste. It is crucial to consult your institution's specific waste disposal protocols and the Safety Data Sheet (SDS) for any additional requirements.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, ensure that all appropriate personal protective equipment is worn and safety measures are in place.
| Equipment/Precaution | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or latex gloves. | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from dust or splashes. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask (N95) is recommended for handling fine powders. | To prevent inhalation of the compound. |
| Work Area | A designated area for waste handling, such as a chemical fume hood. | To contain any potential spills or airborne particles. |
Step-by-Step Disposal Procedure
This section provides a detailed protocol for the safe disposal of this compound.
1. Preparation of Waste Container:
- Select a clearly labeled, leak-proof container with a secure lid. The container should be compatible with chemical waste.
- The label should include: "Hazardous Waste," the chemical name ("this compound"), and the date of accumulation.
2. Transfer of Solid Waste:
- Carefully sweep or scoop the solid this compound waste into the designated waste container.
- Avoid generating dust. If the compound is a fine powder, consider moistening it slightly with a compatible solvent (e.g., water, if permissible by your institution's guidelines) to minimize dust.
- Use tools such as a plastic scoop or brush. Do not use metal spatulas that could generate static electricity.
3. Decontamination of a Spill:
- In the event of a spill, isolate the area.
- For a small spill, cover with an absorbent material, such as vermiculite or sand.
- Carefully sweep the absorbent material and the spilled compound into the designated hazardous waste container.
- Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials should be disposed of as hazardous waste.
4. Final Packaging and Storage:
- Securely close the lid of the waste container.
- Wipe the exterior of the container to remove any external contamination.
- Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
5. Waste Pickup and Disposal:
- Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
- Do not dispose of this compound down the drain or in regular trash.[1]
Disposal Workflow Diagram
The following diagram illustrates the key steps in the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocol for VU6010572
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety, logistical, and operational guidance for the potent and selective mGlu3 negative allosteric modulator, VU6010572.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory to ensure personal safety and prevent contamination.
| Protection Type | Required PPE | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles. |
| Hand Protection | Protective, chemical-resistant gloves | Prevents skin contact and absorption. |
| Body Protection | Impervious clothing, such as a lab coat | Protects against contamination of personal clothing. |
| Respiratory | Suitable respirator | Use in well-ventilated areas; a respirator is necessary if ventilation is inadequate or when handling powders.[1] |
Accessible safety showers and eye wash stations are essential in any laboratory where this compound is handled.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound, from initial receipt to final disposal, is critical for safety and research integrity.
Storage and Handling
Upon receipt, and for long-term storage, this compound should be stored under specific conditions to maintain its stability and efficacy.
| Compound State | Storage Temperature | Duration | Additional Requirements |
| Solid | -20°C | Refer to product datasheet | Protect from light, store under nitrogen.[2] |
| In Solvent | -80°C | Up to 6 months | Protect from light, store under nitrogen.[2] |
| In Solvent | -20°C | Up to 1 month | Protect from light, store under nitrogen.[2] |
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid direct contact with skin and eyes.
-
Do not breathe dust or aerosols.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification : All materials contaminated with this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, vials), must be treated as chemical waste.
-
Segregation : Segregate this compound waste from other laboratory waste streams.
-
Containment : Collect waste in designated, sealed, and clearly labeled containers.
-
Disposal : Dispose of the chemical waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound throughout the experimental process.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
